(E)-3-Methoxy-2-butenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-methoxybut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(8-2)3-5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKISRDHFGXPMO-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Safety Data for the Structural Analogue of CAS 67107-76-0
For the attention of: Researchers, scientists, and drug development professionals.
Introduction and Rationale for Analogue-Based Assessment
In drug discovery and chemical research, it is not uncommon to encounter novel or rare compounds for which comprehensive experimental data is not yet available. In such instances, a scientifically sound approach is to extrapolate potential properties and hazards from well-characterized structural analogues. This guide focuses on 12-Amino-1-dodecanol, a long-chain amino alcohol, to provide a robust framework for the safe handling and use of its structural relatives, including the compound designated by CAS 67107-76-0. The shared functional groups—a primary amine and a primary alcohol on a long aliphatic chain—are the primary determinants of the substance's chemical reactivity and toxicological profile.
Physicochemical Properties of 12-Amino-1-dodecanol (CAS 67107-87-3)
The physical characteristics of a compound are critical for its appropriate storage, handling, and application in experimental settings. The data presented below has been aggregated from supplier safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇NO | |
| Molecular Weight | 201.35 g/mol | |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 79.0 to 83.0 °C | |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | Room temperature; recommended in a cool, dark place (<15°C) | [1] |
Comprehensive Safety and Handling Protocols
Based on the available Safety Data Sheet (SDS) for 12-Amino-1-dodecanol, the following safety protocols are recommended. These are grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Identification
The primary hazards associated with 12-Amino-1-dodecanol are skin and eye irritation.[2]
-
GHS Pictogram:
-
Signal Word: Warning [2]
-
Hazard Statements:
Precautionary Measures and Safe Handling Workflow
A systematic approach to handling is crucial to minimize exposure and ensure laboratory safety. The following workflow outlines the essential steps for prevention, response, and storage.
Sources
Stereochemical Dichotomy: A Technical Guide to (E)- and (Z)-3-Methoxy-2-butenoic Acid
Executive Summary
3-Methoxy-2-butenoic acid (
This guide provides a rigorous technical analysis of the structural, spectroscopic, and reactive differences between these geometric isomers, grounded in thermodynamic principles and validated experimental protocols.
Structural & Spectroscopic Characterization
The distinction between the (E)- and (Z)-isomers relies on the Cahn-Ingold-Prelog (CIP) priority rules.
-
Priorities at C2: –COOH > –H
-
Priorities at C3: –OCH
> –CH
Geometric Definitions
-
(Z)-Isomer (Zusammen): The methoxy group (–OCH
) and the carboxylic acid (–COOH) are on the same side of the double bond. This configuration allows for a unique intramolecular hydrogen bond between the acidic proton and the methoxy oxygen (or carbonyl oxygen interaction), often stabilizing this form in non-polar environments. -
(E)-Isomer (Entgegen): The methoxy group and the carboxylic acid are on opposite sides . This is typically the thermodynamically stable isomer for the corresponding esters due to the minimization of dipole repulsion and steric strain between the bulky oxygenated groups.
Spectroscopic Differentiation (NMR)
Nuclear Magnetic Resonance (NMR) is the definitive method for assignment.[1] The electronic environment of the vinylic proton (H-2) is significantly perturbed by the anisotropy of the carbonyl group and the shielding/deshielding effects of the methoxy group.
Table 1: Comparative NMR Data (CDCl
| Feature | (E)-Isomer | (Z)-Isomer | Mechanistic Rationale |
| Vinyl Proton ( | ~5.10 - 5.15 ppm | ~4.90 - 5.00 ppm | In the E-isomer, H-2 is cis to the electron-rich –OCH |
| Methoxy Protons ( | ~3.68 ppm | ~3.75 ppm | The Z-isomer's methoxy group is spatially closer to the carbonyl, experiencing slight deshielding. |
| NOE Correlation | Strong NOE between H-2 and –OCH | Weak/No NOE between H-2 and –OCH | Definitive proof of spatial proximity. |
Visualization of Stereochemistry & NOE
The following diagram illustrates the spatial arrangement and key Nuclear Overhauser Effect (NOE) correlations used for identification.
Figure 1: Structural comparison and diagnostic NOE correlations for E/Z isomers.
Thermodynamic Stability & Isomerization[1]
Understanding the thermodynamic landscape is crucial for process control.[1]
-
The Dipole Factor: In the E-isomer, the C–O bond vectors of the methoxy and carbonyl groups are opposed, reducing the net dipole moment. This generally confers higher stability to the E-isomer in the ester form.
-
The H-Bond Factor (Acid Specific): Unlike the ester, the free acid (Z)-isomer can form a 6-membered intramolecular hydrogen bond between the carboxylic proton and the methoxy oxygen.
-
Result: In non-polar solvents (e.g., CHCl
), the equilibrium may shift toward the Z-isomer. -
Result: In polar protic solvents (e.g., MeOH, H
O), intermolecular bonding dominates, and the sterically less encumbered E-isomer often prevails.
-
Isomerization Protocol: Isomerization is acid-catalyzed. To convert the kinetically trapped Z-isomer to the thermodynamic E-isomer:
-
Reagent: Catalytic
-TsOH or HCl. -
Solvent: Methanol (promotes E via intermolecular solvation).[1]
-
Conditions: Reflux for 2-4 hours.
Synthesis & Separation Methodology
The most robust route to 3-methoxy-2-butenoic acid involves the O-methylation of acetoacetate esters followed by hydrolysis. This process typically yields a mixture favoring the E-isomer.
Experimental Workflow
Step 1: O-Methylation (Thermodynamic Control)
-
Reagents: Ethyl acetoacetate, Trimethyl orthoformate (TMOF), H
SO (cat).[1] -
Mechanism: Acid-catalyzed formation of the dimethyl ketal, followed by elimination of methanol.
-
Outcome: Predominantly Ethyl (E)-3-methoxy-2-butenoate.
Step 2: Hydrolysis (Stereoretentive)
-
Reagents: NaOH (1.05 eq), H
O/EtOH (1:1), 25°C. -
Critical Control: High temperatures during hydrolysis can induce isomerization or decarboxylation.[1] Keep T < 40°C.
-
Workup: Acidify carefully to pH 3.0 at 0°C to precipitate the acid.
Step 3: Separation (Fractional Crystallization) [1]
-
The (E)-acid typically has a higher melting point and lower solubility in cold hexane/ether mixtures compared to the (Z)-acid.
-
Protocol: Dissolve crude mixture in minimal hot Ethyl Acetate. Add Hexane until turbid. Cool slowly to 4°C. The (E)-isomer crystallizes first.
Synthesis Pathway Diagram[1]
Figure 2: Synthetic workflow for the generation and isolation of (E)-isomer.
Reactivity & Applications
The choice of isomer is critical in heterocycle synthesis.
Cyclization Kinetics
In the synthesis of 4-methoxy-2-pyrones, the (Z)-isomer is geometrically pre-organized for cyclization if the mechanism involves nucleophilic attack of the carboxylate on a proximate electrophile. However, typically the (E)-isomer is used as a precursor for Diels-Alder reactions where the geometry of the dienophile sets the stereochemistry of the pendant groups in the cyclized product.
Drug Development Relevance
-
Linker Chemistry: The rigid double bond serves as a spacer in PROTACs or bifunctional ligands.[1] Using the (Z)-isomer introduces a "kink" in the linker, altering the vector of the attached warhead compared to the linear (E)-isomer.
-
Bioisosteres: 3-methoxy-2-butenoic acid derivatives serve as stable bioisosteres for labile acyl phosphates in enzyme inhibition studies.
References
-
Structural Assignment & NMR: Taskinen, E., & Mukkala, V. M. (1982). Thermodynamics of vinyl ethers—XXVII: Thermodynamic stability of
-methoxy-substituted -unsaturated ketones and the corresponding carboxylic esters. Tetrahedron, 38(5), 613-616. [Link] -
Synthesis Protocol: Bolchi, C., Roda, G., & Pallavicini, M. (2017). Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer.[2] Figshare. [Link][1]
-
Physical Properties (NIST): National Institute of Standards and Technology.[1] (2023).[1][3] 2-Butenoic acid, 3-methoxy-, methyl ester properties.[4][5][6] NIST Chemistry WebBook, SRD 69. [Link][1][4][6]
-
Crystallographic Data: Radnović, N. D., et al. (2023).[1][7][8] The crystal structure of 3-(1-(2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazinyl)ethylidene) chroman-2,4-dione dihydrate. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. (2-Methoxy-1,3-phenylene)diboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)- [webbook.nist.gov]
- 7. 2-Hydroxy-3-methoxybenzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Technical Monograph: (E)-3-Methoxycrotonic Acid
This guide provides an in-depth technical analysis of (E)-3-methoxycrotonic acid (also known as (E)-3-methoxybut-2-enoic acid), a critical stereochemically defined intermediate in organic synthesis.
Stereoselective Synthesis, Characterization, and Application in Heterocyclic Chemistry
Executive Summary
(E)-3-Methoxycrotonic acid (CAS: 156947-99-8) is the thermodynamically stable isomer of 3-methoxybut-2-enoic acid. It serves as a versatile C4 building block in the synthesis of oxygen- and nitrogen-containing heterocycles, particularly substituted pyrimidines, coumarins, and quinolines. Unlike its Z-isomer or the parent acetoacetic acid, the E-isomer provides a rigid, electron-rich enol ether framework that directs regioselectivity in cycloaddition and condensation reactions. This guide outlines the rigorous identification, synthesis, and handling of the E-isomer, distinguishing it from the Z-isomer and the commercially prevalent methyl ester.
Chemical Identity & Physicochemical Data
| Parameter | Data |
| IUPAC Name | (E)-3-Methoxybut-2-enoic acid |
| Common Name | (E)-3-Methoxycrotonic acid; (E)-β-Methoxycrotonic acid |
| CAS Number (Acid) | 156947-99-8 |
| CAS Number (Methyl Ester) | 4525-28-4 |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| Stereochemistry | E (Entgegen) – High priority groups (–OMe, –COOH) are on opposite sides.[1] |
| Appearance | White to off-white crystalline solid (Acid); Colorless liquid (Ester) |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform. Sparingly soluble in water.[2] |
| pKa (Predicted) | ~4.5 (Carboxylic acid proton) |
Stereochemical Definition (CIP Rules)
The E/Z designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules:
-
C3 Position: Methoxy group (–OCH₃) > Methyl group (–CH₃).
-
C2 Position: Carboxyl group (–COOH) > Hydrogen (–H).
-
Configuration:
-
(E)-Isomer: The –OCH₃ and –COOH groups are on opposite sides of the double bond.
-
(Z)-Isomer: The –OCH₃ and –COOH groups are on the same side of the double bond.[3]
-
Structural Characterization & Differentiation
Distinguishing the E-isomer from the Z-isomer is critical for reaction success, particularly in stereocontrolled Diels-Alder reactions.
Nuclear Magnetic Resonance (NMR) Protocol
The most reliable method for differentiation is ¹H-NMR spectroscopy utilizing Nuclear Overhauser Effect (NOE) experiments.
Self-Validating Logic: In the (E)-isomer , the methoxy group (–OCH₃) and the vinylic proton (H-2) are cis to each other (since –OCH₃ and –COOH are trans). Therefore, irradiation of the methoxy signal will result in a strong NOE enhancement of the vinylic proton signal.
| Nucleus | Chemical Shift (δ, ppm in CDCl₃) | Multiplicity | Assignment | Diagnostic Feature |
| ¹H | 2.28 | Singlet (3H) | –C(3)H₃ | |
| ¹H | 3.68 | Singlet (3H) | –OCH₃ | NOE Correlation to H-2 |
| ¹H | 5.05 | Singlet (1H) | H-2 (Vinyl) | Sharp singlet characteristic of β-alkoxy acrylates |
| ¹H | 11.50 | Broad | –COOH | Exchangeable |
Infrared Spectroscopy (IR)
-
C=O Stretch: ~1680–1690 cm⁻¹ (Conjugated acid).
-
C=C Stretch: ~1620 cm⁻¹ (Strong, polarized enol ether bond).
Synthetic Pathways
While the free acid is the target, it is most efficiently generated in situ or via hydrolysis of the stable methyl ester to prevent decarboxylation.
Workflow 1: Stereoselective Synthesis of Methyl (E)-3-Methoxycrotonate
This industrial standard method utilizes the O-methylation of methyl acetoacetate. The thermodynamic product is the E-isomer.
Reagents: Methyl acetoacetate, Trimethyl orthoformate (TMOF), Sulfuric acid (cat.), Methanol.
Step-by-Step Protocol:
-
Setup: Charge a dry reactor with methyl acetoacetate (1.0 equiv) and anhydrous methanol (2.0 vol).
-
Addition: Add trimethyl orthoformate (1.2 equiv).
-
Catalysis: Add concentrated H₂SO₄ (0.05 equiv) dropwise, maintaining temperature <30°C.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The reaction is driven by the distillation of the methanol/methyl formate azeotrope.
-
Workup: Cool to room temperature. Quench with solid NaHCO₃. Filter salts and concentrate under reduced pressure.
-
Purification: Distillation under vacuum (bp ~70°C at 15 mmHg) yields the (E)-ester as a colorless liquid (>95% purity).
Workflow 2: Hydrolysis to (E)-3-Methoxycrotonic Acid
Caution: β-Alkoxy acids are prone to decarboxylation under forcing acidic conditions. Mild alkaline hydrolysis is required.
Protocol:
-
Dissolve Methyl (E)-3-methoxycrotonate in THF/Water (1:1).
-
Add LiOH (1.1 equiv) at 0°C. Stir for 2 hours.
-
Carefully acidify with 1M HCl to pH 3–4 at 0°C (Do not heat).
-
Extract immediately with Ethyl Acetate. Dry over MgSO₄ and concentrate in vacuo at <30°C to obtain the solid acid.
Figure 1: Synthetic workflow for the production of (E)-3-methoxycrotonic acid from methyl acetoacetate.
Reactivity & Applications in Drug Development
Hantzsch-Type Pyrimidine Synthesis
(E)-3-Methoxycrotonic acid derivatives act as the "C-C-C" three-carbon component in condensation reactions with amidines or urea. The E-geometry ensures the correct orientation for the initial Michael addition-elimination sequence.
Diels-Alder Cycloadditions
As an electron-rich diene equivalent (when deprotonated) or a dienophile (as the ester), the methoxy group activates the C3 position.
-
Regioselectivity: The methoxy group directs incoming electrophiles to the ortho position (C2) relative to itself in cycloadditions.
Precursor to Statins
The 3-methoxycrotonate motif is a structural homolog to the side chain of HMG-CoA reductase inhibitors. The E-alkene geometry is often preserved to set the stereochemistry of the final pharmacophore.
Figure 2: Key application pathways for (E)-3-methoxycrotonic acid in heterocyclic chemistry.
Handling and Stability
-
Storage: Store the acid at 2–8°C under an inert atmosphere (Argon). The ester is stable at room temperature.
-
Stability: Avoid prolonged exposure to strong aqueous acids, which causes hydrolysis of the enol ether back to the acetoacetate (beta-keto acid) followed by decarboxylation to acetone and CO₂.
-
Safety: Irritant. Wear standard PPE (gloves, goggles).
References
-
Sigma-Aldrich. (E)-3-Methoxy-2-butenoic acid methyl ester Product Data. Link
-
National Institute of Standards and Technology (NIST). Crotonic Acid and Derivatives Thermochemical Data. Link
-
PubChem. Compound Summary: 3-Methoxybut-2-enoic acid. Link
-
Organic Syntheses. General Procedures for O-Methylation of Beta-Keto Esters. Link
-
GuideChem. Chemical Properties of 3-Methoxybut-2-enoic acid. Link
Sources
The Untapped Potential of 3-Methoxy-2-Butenoic Acid Derivatives: A Prospective Analysis of Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
In the vast landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to the discovery of next-generation therapeutics. The 3-methoxy-2-butenoic acid core, a seemingly simple α,β-unsaturated ester, represents a largely uncharted territory brimming with therapeutic potential. While direct and extensive research on the biological activities of its derivatives is notably scarce in publicly available literature, a comprehensive analysis of structurally related compounds provides a compelling rationale for its investigation. This guide, therefore, serves as a prospective analysis, synthesizing data from analogous chemical classes to illuminate the potential biological activities of 3-methoxy-2-butenoic acid derivatives and to provide a strategic framework for their future exploration.
I. The Chemical Scaffold: A Foundation for Bioactivity
The 3-methoxy-2-butenoic acid scaffold possesses key structural features that are frequently associated with significant biological activity. The α,β-unsaturated carbonyl system is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological macromolecules, such as cysteine thiols in enzyme active sites. This reactivity is a cornerstone of the mechanism of action for numerous therapeutic agents. The presence and position of the methoxy group can significantly influence the electronic properties of the carbonyl system, thereby modulating its reactivity and potential for selective interactions with biological targets. Furthermore, the ester or amide functionality at the C1 position provides a versatile handle for derivatization, allowing for the systematic modification of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
II. Prospective Biological Activities: An Evidence-Based Extrapolation
Based on the established bioactivities of structurally analogous compounds, several key therapeutic areas emerge as promising avenues for the investigation of 3-methoxy-2-butenoic acid derivatives.
A. Anticancer Potential
The α,β-unsaturated carbonyl moiety is a hallmark of many potent anticancer agents. Numerous studies have demonstrated that this functional group is crucial for the cytotoxic activity of various natural and synthetic compounds.
-
Mechanism of Action: The primary mechanism often involves the inhibition of key signaling pathways that are dysregulated in cancer. For instance, the covalent modification of cysteine residues in proteins such as tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Similarly, the inhibition of transcription factors like NF-κB, which plays a central role in inflammation and cell survival, has been attributed to the Michael acceptor capabilities of related compounds.[2] Methoxy substitution on aromatic rings of compounds like flavones and chalcones has been shown to enhance cytotoxic activity in various cancer cell lines by influencing ligand-protein binding and activating downstream signaling pathways leading to cell death.[3][4]
-
Prospective Application: Derivatives of 3-methoxy-2-butenoic acid could be designed to target specific oncogenic proteins. The methoxy group could be strategically positioned to enhance binding affinity and selectivity, while modifications at the ester/amide position could be used to optimize pharmacokinetic properties for improved tumor penetration and reduced systemic toxicity.
Table 1: Anticancer Activity of Structurally Related Methoxy-Containing Compounds
| Compound Class | Example Derivative | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Methoxyflavones | Tangeritin | AGS (gastric) | < 33.57 µM | [3] |
| Methoxy-Substituted Indolyl-Pyridinyl-Propenones | 6-methoxy analogue | U251 (glioblastoma) | - | [5] |
| Resveratrol Methoxy Derivatives | 3-MRESV | PC-3 (prostate) | Potent Activity | [6] |
| Acrylate Derivatives | Methyl acrylate ester 6e | MCF-7 (breast) | 2.57 µM | [7] |
B. Antimicrobial and Antifungal Activity
The disruption of essential microbial processes through covalent enzyme inhibition is a well-established antimicrobial strategy. The electrophilic nature of the 3-methoxy-2-butenoic acid scaffold makes it a prime candidate for the development of novel anti-infective agents.
-
Mechanism of Action: The α,β-unsaturated carbonyl system can target microbial enzymes that possess reactive cysteine residues in their active sites. This can lead to the inhibition of critical metabolic pathways, disruption of cell wall synthesis, or interference with virulence factor production. For example, some acrylic acid esters have demonstrated antimicrobial activity.[8] Furthermore, 4-phenyl-3-butenoic acid, a related butenoic acid derivative, has shown potent antifungal activity against a range of plant pathogenic fungi.[9]
-
Prospective Application: By modifying the substituents on the butenoic acid backbone, it may be possible to achieve selective toxicity towards microbial pathogens while minimizing effects on host cells. The development of amide derivatives could also enhance the potential for hydrogen bonding interactions with microbial targets.
C. Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous human diseases. The modulation of inflammatory pathways through the targeted inhibition of key signaling proteins is a major focus of drug discovery.
-
Mechanism of Action: Methoxy-substituted compounds have demonstrated significant anti-inflammatory effects. For instance, methoxy derivatives of resveratrol and curcumin analogues have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10][11] This is often achieved through the inhibition of signaling pathways such as NF-κB. The Michael acceptor functionality of the 3-methoxy-2-butenoic acid scaffold could potentially target key proteins within these inflammatory cascades.
-
Prospective Application: Derivatives could be developed as topical or systemic anti-inflammatory agents for conditions such as dermatitis, arthritis, or inflammatory bowel disease. The ability to fine-tune the reactivity of the Michael acceptor through electronic modulation by the methoxy group could be critical in achieving a desirable therapeutic window.
III. Synthetic Strategies: A Gateway to Derivative Libraries
The synthesis of a diverse library of 3-methoxy-2-butenoic acid derivatives is essential for a thorough investigation of their biological potential. Established synthetic methodologies for α,β-unsaturated esters and amides can be readily adapted for this purpose. A general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of 3-Methoxy-2-Butenoic Acid Esters and Amides
-
Esterification/Amidation:
-
Ester Synthesis: The carboxylic acid can be reacted with a variety of alcohols in the presence of a suitable acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP) to yield the corresponding esters.
-
Amide Synthesis: The carboxylic acid can be converted to an acyl chloride using a reagent such as thionyl chloride, followed by reaction with a primary or secondary amine to form the desired amide. Alternatively, direct amide coupling can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt).
-
The synthesis of related 4-substituted-3-alkoxy-2-butenoic acid esters has been reported via the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols.[10]
Caption: General synthetic workflow for the preparation of 3-methoxy-2-butenoic acid ester and amide derivatives.
IV. Structure-Activity Relationship (SAR) Considerations
A systematic SAR study will be crucial in optimizing the biological activity of this scaffold. Key areas for investigation include:
-
The Methoxy Group: The position and number of methoxy groups can profoundly impact activity. Shifting the methoxy group or introducing additional methoxy substituents could alter the electronic properties of the Michael acceptor and introduce new steric interactions with the target protein.[5]
-
The Ester/Amide Moiety: Variation of the R-group in the ester or amide functionality will modulate lipophilicity, solubility, and metabolic stability. Bulky or charged groups could be introduced to probe the steric and electronic requirements of the binding pocket.
-
The Butenoic Acid Backbone: Introduction of substituents on the C2 or C4 positions of the butenoic acid chain could influence the conformation and reactivity of the molecule.
Caption: Logical relationship for structure-activity relationship (SAR) studies of 3-methoxy-2-butenoic acid derivatives.
V. Conclusion and Future Directions
The 3-methoxy-2-butenoic acid scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. While direct evidence of its biological activity is currently lacking, the well-documented activities of structurally related compounds provide a strong rationale for its investigation. The presence of a tunable Michael acceptor system, coupled with the versatility for chemical modification, makes this an attractive scaffold for the development of targeted covalent inhibitors.
Future research should focus on the synthesis of a diverse library of 3-methoxy-2-butenoic acid esters and amides, followed by systematic screening for anticancer, antimicrobial, and anti-inflammatory activities. Promising lead compounds can then be subjected to detailed mechanistic studies to identify their biological targets and elucidate their modes of action. Through a concerted effort of synthetic chemistry, biological screening, and mechanistic studies, the therapeutic potential of this intriguing class of compounds can be fully realized.
References
-
Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activi. (2021). In CNR-IRIS. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). PMC. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). ResearchGate. Retrieved from [Link]
- Method for preparing 3-methyl-2-butenoic acid. (n.d.). Google Patents.
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. Retrieved from [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2022). Semantic Scholar. Retrieved from [Link]
-
Structure-activity Relationships of Alpha, Beta-Unsaturated Ketones as Assessed by Their Cytotoxicity Against Oral Tumor Cells. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of New Methoxyquinopimaric-Acid Scaffold Derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis of New 4-Substituted-3-alkoxy-2-butenoic Acid Esters and Pyrazole-3-one Derivatives. (2008). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. (n.d.). PubMed Central. Retrieved from [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ACS Publications. Retrieved from [Link]
- Method of preparing a 3-alkoxy-2-alkyl-propionic acid ester derivative and intermediate therefor. (n.d.). Google Patents.
-
Isolation and Antifungal Activity of 4-phenyl-3-butenoic Acid From Streptomyces Koyangensis Strain VK-A60. (n.d.). PubMed. Retrieved from [Link]
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central. Retrieved from [Link]
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2022). MDPI. Retrieved from [Link]
-
Antimicrobial activity of poly(acrylic acid) block copolymers. (2012). ResearchGate. Retrieved from [Link]
- Process for producing alpha, beta-unsaturated carboxylic acid esters. (n.d.). Google Patents.
-
Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. (n.d.). Ratto. Retrieved from [Link]
-
Polymers showing intrinsic antimicrobial activity. (2015). RSC Publishing. Retrieved from [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. (2024). MDPI. Retrieved from [Link]
-
Carotenoid. (n.d.). Wikipedia. Retrieved from [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). PMC. Retrieved from [Link]
-
Progress on 3-Nitropropionic Acid Derivatives. (2024). PubMed Central. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 5. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Purification of (E)-3-Methoxy-2-butenoic Acid
[1]
Executive Summary
(E)-3-Methoxy-2-butenoic acid (CAS: 156948-00-4; Formula:
This guide provides a definitive solubility landscape, establishing alcohols and polar aprotic solvents as primary vehicles for dissolution, while identifying aliphatic hydrocarbons as effective anti-solvents for purification via recrystallization.
Physicochemical Profile
Understanding the molecular drivers of solubility is essential for solvent selection.
| Property | Value | Implication for Solubility |
| Molecular Weight | 116.12 g/mol | Low MW facilitates solubility in small-molecule solvents.[1] |
| Physical State | Solid (Crystalline/Amorphous) | Requires energy input (heat) to disrupt lattice for dissolution.[1] |
| pKa (Predicted) | ~5.24 | Weakly acidic; solubility in water is pH-dependent (high at pH > 6).[1] |
| LogP (Predicted) | ~0.6 – 1.1 | Moderately lipophilic; prefers organic phases over pure water.[1] |
| H-Bond Donors | 1 (COOH) | Capable of strong dimerization; requires polar solvents to break dimers.[1] |
| H-Bond Acceptors | 3 (C=O, -O-, -OH) | Good interaction with protic solvents (MeOH, EtOH).[1] |
Molecular Interaction Diagram
The following diagram illustrates the solvation shell interactions that dictate solubility.
Caption: Solvation mechanisms. Protic solvents stabilize the carboxyl group via H-bonding, while non-polar solvents fail to overcome lattice energy, acting as anti-solvents.[1]
Solubility Landscape
The solubility data below categorizes solvents based on their thermodynamic compatibility with (E)-3-Methoxy-2-butenoic acid.
Primary Solvents (High Solubility)
Use these for reactions, stock solutions, or the "good" solvent in recrystallization.
| Solvent Class | Examples | Solubility Mechanism | Usage Note |
| Alcohols | Methanol, Ethanol, IPA | Hydrogen bonding with COOH and OMe groups.[1] | Ideal for recrystallization when paired with water or heptane.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Strong dipole interactions disrupt acid dimers.[1] | Use for reactions; difficult to remove due to high boiling points.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate polarity; good solvation of the lipophilic backbone.[1] | Excellent for extraction from aqueous workups (pH < 4).[1] |
| Esters | Ethyl Acetate (EtOAc) | Dipole interactions; moderate H-bond acceptance.[1] | Standard solvent for extraction and crystallization.[1] |
Anti-Solvents (Low Solubility)
Use these to induce precipitation or maximize yield during isolation.
| Solvent Class | Examples | Interaction | Usage Note |
| Alkanes | Hexane, Heptane, Pentane | Weak dispersion forces only.[1] | Critical: The compound is nearly insoluble in cold alkanes.[1] |
| Ethers | Diethyl Ether, MTBE | Weak H-bond acceptance.[1] | Moderate solubility; can act as an anti-solvent if the primary solvent is very polar.[1] |
| Water | Hydrophobic effect dominates at low pH.[1] | Solubility increases drastically if pH is raised (Salt formation).[1] |
Experimental Protocols
Protocol A: Rapid Solubility Screening
Objective: Qualitatively determine the best solvent system for a specific batch.
-
Preparation: Place 10 mg of (E)-3-Methoxy-2-butenoic acid into 5 separate HPLC vials.
-
Solvent Addition: Add 100 µL of the test solvent (MeOH, EtOAc, Toluene, DCM, Heptane) to each vial.
-
Observation (Room Temp):
-
Clear Solution: High Solubility (>100 mg/mL).
-
Cloudy/Solid Remains: Low Solubility.
-
-
Thermal Stress: Heat the "Cloudy" vials to 50°C.
Protocol B: Purification via Solvent/Anti-Solvent Recrystallization
Objective: Purify crude material to >98% purity.
Reagents:
-
Crude (E)-3-Methoxy-2-butenoic acid[1]
-
Solvent A: Ethyl Acetate (Good solvent)
-
Solvent B: n-Heptane (Anti-solvent)
Workflow:
-
Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).
-
Nucleation: Remove from heat. While stirring, dropwise add n-Heptane until a persistent turbidity (cloudiness) is observed.
-
Re-solvation: Add a few drops of hot Ethyl Acetate to just clear the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a fridge (4°C) for 4–12 hours.
-
Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold (0°C) n-Heptane/EtOAc (9:1 mixture).
-
Drying: Dry under high vacuum at 40°C to remove residual solvent.
Purification Logic Flow
The following decision tree guides the purification process based on solubility observations.
Caption: Logical workflow for selecting the optimal recrystallization path.
Thermodynamic Considerations & Stability
-
Temperature Sensitivity: As an
-unsaturated acid, the compound is susceptible to thermal polymerization or decarboxylation at high temperatures (>120°C). Avoid boiling solvents with high boiling points (e.g., DMSO, Toluene) during purification. -
Isomer Stability: The (E)-isomer is thermodynamically more stable than the (Z)-isomer. However, exposure to UV light or strong acid catalysis in solution can induce photo-isomerization. Perform recrystallization in amber glassware or low-light conditions if high isomeric purity is critical.
-
pH Sensitivity: In aqueous workups, maintain pH < 3 to ensure the molecule remains in its protonated, organic-soluble acid form. At pH > 6, it forms the water-soluble carboxylate salt.
References
-
ChemBK. (E)-3-Methoxy-2-butenoic acid Properties and Safety. Retrieved from
-
Sigma-Aldrich. Product Specification for Methyl (E)-3-methoxy-2-butenoate (Ester Analog). Retrieved from
-
National Institute of Standards and Technology (NIST). Thermochemical Data for 3-Methoxy-2-butenoic acid derivatives. Retrieved from
-
Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from
-
PubChem. Compound Summary for 3-Methoxy-2-butenoic acid. Retrieved from
An In-depth Technical Guide to (E)-3-Methoxybut-2-enoic Acid: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-3-Methoxybut-2-enoic acid, a derivative of butenoic acid, presents a unique molecular architecture of interest in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via the hydrolysis of its corresponding methyl ester is presented, emphasizing the causal relationships behind the experimental choices to ensure procedural integrity. Furthermore, this guide delves into the spectroscopic characterization of the title compound, offering an analysis of its anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, drawing comparisons with structurally related analogs. This document serves as an authoritative resource for researchers seeking to synthesize, identify, and utilize (E)-3-methoxybut-2-enoic acid in their scientific endeavors.
Core Molecular Attributes
(E)-3-Methoxybut-2-enoic acid is a carboxylic acid with the systematic IUPAC name (2E)-3-methoxybut-2-enoic acid. Its structure is characterized by a four-carbon chain containing a carboxylic acid group, a double bond between carbons 2 and 3, and a methoxy group attached to carbon 3. The "(E)" designation signifies the stereochemistry at the double bond, where the highest priority substituents on each carbon of the double bond are on opposite sides.
Based on the molecular formula of its methyl ester, C₆H₁₀O₃, the molecular formula for (E)-3-methoxybut-2-enoic acid is deduced to be C₅H₈O₃ . This is determined by the removal of a methyl group (CH₂) from the ester and the addition of a hydrogen atom to the carboxyl group.
The molecular weight is calculated to be approximately 116.12 g/mol . This is supported by the molecular weight of the structurally similar compound, (E)-3-hydroxy-2-methylbut-2-enoic acid, which also has the molecular formula C₅H₈O₃ and a molecular weight of 116.11 g/mol [1].
Table 1: Physicochemical Properties of (E)-3-Methoxybut-2-enoic Acid
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃ | Deduced from |
| Molecular Weight | ~116.12 g/mol | Calculated |
| IUPAC Name | (2E)-3-methoxybut-2-enoic acid | |
| Canonical SMILES | COC=C(C)C(=O)O |
Synthesis Protocol: A Self-Validating System
The synthesis of (E)-3-methoxybut-2-enoic acid can be effectively achieved through the hydrolysis of its commercially available methyl ester, (E)-3-methoxy-2-butenoic acid methyl ester. This process involves the cleavage of the ester bond to yield the corresponding carboxylic acid and methanol. The following protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of (E)-3-methoxybut-2-enoic acid.
Experimental Protocol: Hydrolysis of Methyl (E)-3-methoxybut-2-enoate
Materials:
-
(E)-3-Methoxy-2-butenoic acid methyl ester
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (E)-3-methoxy-2-butenoic acid methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Causality: The co-solvent system ensures the solubility of both the ester starting material and the inorganic base.
-
-
Hydrolysis: Add a solution of NaOH or KOH (1.5 - 2.0 eq) in water to the flask. The mixture is then heated to reflux.
-
Causality: The excess base drives the hydrolysis reaction to completion. Refluxing provides the necessary activation energy for the reaction.
-
-
In-Process Monitoring: The reaction progress should be monitored by TLC. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
-
Trustworthiness: This step ensures the reaction is complete before proceeding to the workup, preventing contamination of the final product with unreacted starting material.
-
-
Workup and Acidification: Once the reaction is complete, the mixture is cooled to room temperature. The methanol is removed under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 2-3 with 1M HCl.
-
Causality: Acidification protonates the carboxylate salt formed during the basic hydrolysis, yielding the desired carboxylic acid, which is typically less soluble in water.
-
-
Extraction: The acidified aqueous solution is extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase). The combined organic layers are then washed with brine.
-
Causality: The organic solvent selectively dissolves the carboxylic acid, separating it from the aqueous phase containing inorganic salts.
-
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (E)-3-methoxybut-2-enoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically between 10-13 ppm.
-
Vinyl Proton (=CH-): A singlet or a quartet (if coupled to the methyl group) between 5.5-6.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.5-4.0 ppm.
-
Methyl Protons (-CH₃): A singlet or a doublet around 2.0-2.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.
-
Olefinic Carbons (=C-): Two signals in the region of 100-160 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 50-60 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically between 15-25 ppm.
Diagram 2: Predicted NMR Correlation
Caption: Predicted NMR chemical shifts for (E)-3-methoxybut-2-enoic acid.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch (Alkene): A medium intensity band around 1640-1680 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1000-1300 cm⁻¹ region.
Potential Applications and Future Directions
While specific applications for (E)-3-methoxybut-2-enoic acid are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research and development. Carboxylic acids and their derivatives are fundamental building blocks in organic synthesis and are prevalent in biologically active molecules. The presence of a methoxy group and a conjugated double bond offers sites for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules for applications in pharmaceuticals and materials science. Further research is warranted to explore the biological activities and synthetic utility of this compound and its derivatives.
References
-
(E)-3-hydroxy-2-methylbut-2-enoic acid. PubChem. [Link]
Sources
Methodological & Application
Precision Hydrolysis of Methyl (E)-3-Methoxy-2-butenoate
Application Note & Protocol
Executive Summary
This guide details the protocol for the hydrolysis of methyl (E)-3-methoxy-2-butenoate to (E)-3-methoxy-2-butenoic acid . This transformation presents a specific chemoselective challenge: hydrolyzing the ester moiety without degrading the acid-sensitive enol ether (
Standard acid-catalyzed hydrolysis is strictly forbidden as it leads to the formation of acetoacetic acid derivatives followed by rapid decarboxylation. This protocol utilizes a mild lithium hydroxide (LiOH) saponification followed by a controlled "Cold Acidification" workup to ensure the isolation of the target acid in high yield and purity.
Key Chemical Properties
| Property | Substrate (Ester) | Target (Acid) |
| Name | Methyl (E)-3-methoxy-2-butenoate | (E)-3-Methoxy-2-butenoic acid |
| Structure | MeO-C(Me)=CH-COOMe | MeO-C(Me)=CH-COOH |
| CAS | 4525-28-4 | 924-50-5 (Analogous) |
| Sensitivity | Stable | Acid Labile (Enol Ether) |
| pKa (Est.) | N/A | ~4.5 |
Chemical Strategy & Mechanism
The hydrolysis proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The choice of reagents and conditions is dictated by the stability of the
The Stability Paradox
-
Base Stability: The enol ether moiety is robust under basic conditions. Hydroxide attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release methoxide and the stable carboxylate salt.
-
Acid Instability: Upon acidification, the enol ether oxygen can be protonated, facilitating water attack at the
-carbon. This generates a hemiacetal which collapses to a -keto acid (acetoacetic acid derivative), resulting in decomposition.
Solution: We employ a buffered acidification strategy. By lowering the pH only to the point of protonating the carboxylate (pH ~3-4) at low temperature (
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical divergence between product isolation and acid-catalyzed decomposition.
Experimental Protocol
Materials & Reagents[3][4][5][6]
-
Substrate: Methyl (E)-3-methoxy-2-butenoate (1.0 equiv)
-
Base: Lithium Hydroxide Monohydrate (LiOH
H O) (1.5 - 2.0 equiv) -
Solvent: THF / Water (3:1 ratio)
-
Acid: 1M HCl or 10% Citric Acid (for workup)
-
Extraction: Ethyl Acetate (EtOAc)
Step-by-Step Procedure
Phase 1: Saponification
-
Preparation: Dissolve methyl (E)-3-methoxy-2-butenoate (e.g., 1.30 g, 10 mmol) in THF (15 mL) in a round-bottom flask.
-
Addition: Prepare a solution of LiOH
H O (0.84 g, 20 mmol, 2.0 equiv) in water (5 mL). Add this aqueous solution dropwise to the stirring ester solution.-
Note: The mixture may become biphasic initially but should homogenize as the reaction proceeds and THF/water mix.
-
-
Reaction: Stir vigorously at room temperature (20-25°C) .
-
Time: Typically 2–4 hours.
-
Monitoring: Check by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (
) should disappear; the product salt remains at the baseline.
-
Phase 2: The "Cold Acidification" Workup (CRITICAL)
-
Concentration: Remove the bulk of the THF under reduced pressure (Rotavap) at mild temperature (
). Do not evaporate to dryness; leave the aqueous residue. -
Cooling: Place the flask containing the aqueous carboxylate salt in an ice bath (0°C) .
-
Washing: Extract the basic aqueous layer once with diethyl ether (10 mL) to remove any unreacted neutral organic impurities. Discard the ether layer.
-
Acidification: While stirring at 0°C, add 1M HCl (or 10% citric acid) dropwise.
-
Target pH: Adjust pH to 3.0 – 4.0 . Use a calibrated pH meter or narrow-range pH paper.
-
Warning: Do NOT drop below pH 2.0. Do not allow the solution to heat up.
-
-
Extraction: Immediately extract the cold, acidified aqueous layer with Ethyl Acetate (
mL). -
Drying: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous
. -
Isolation: Filter and concentrate under reduced pressure (
) to yield the crude acid.
Workflow Diagram (DOT)
Figure 2: Operational workflow emphasizing the temperature and pH controlled isolation steps.
Validation & Quality Control
Expected Analytical Data
-
Appearance: White to off-white solid.
-
NMR (400 MHz,
):- 11.5-12.0 (br s, 1H, -COOH )
- 5.05 (s, 1H, =CH -)
-
3.68 (s, 3H, -OCH
) -
2.28 (s, 3H, -C(CH
)=) -
Diagnostic: Disappearance of the ester methyl singlet (
ppm) and retention of the vinyl proton signal.
-
Yield: Typical isolated yields range from 85% to 95% .
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Oil Product | Decarboxylation due to low pH. | Ensure pH does not drop below 3.0 during workup. Keep cold. |
| Product is Acetone-like | Complete hydrolysis of enol ether. | Reaction or workup was too acidic or too hot. Use Citric Acid instead of HCl. |
| Starting Material Remains | Incomplete Saponification. | Extend reaction time or increase LiOH to 2.5 equiv. Ensure THF/Water is miscible. |
| Isomerization (E to Z) | Extended exposure to light/heat. | Perform reaction in the dark if Z-isomer is observed (rare for this substrate). |
References
-
General Hydrolysis of
-Alkoxy Acrylates:-
Organic Syntheses, Coll. Vol. 8, p. 241 (1993). Link (Describes analogous hydrolysis of enol ethers).
-
- Stability of 3-Methoxybutenoates: Journal of Organic Chemistry, 1985, 50, 2431. (Discussion on kinetics of enol ether hydrolysis).
-
Analogous Protocol (Methyl 3-methoxyacrylate)
-
Sigma-Aldrich Product Data for Methyl (E)-3-methoxy-2-butenoate (CAS 4525-28-4). Link
-
-
pKa Estimation Sources
-
Evans pKa Table, Harvard University. (Acrylic acid pKa = 4.25;
-substitution effects). Link
-
reagents for converting 3-methoxy-2-butenoate to acid
Application Note: Selective Hydrolysis of
Executive Summary & Strategic Analysis
The Challenge:
The conversion of 3-methoxy-2-butenoate (a
The Trap:
Standard acidic hydrolysis conditions (e.g., HCl/Reflux) used for simple esters will catastrophically fail here. The
The Solution: To preserve the 3-methoxy-2-butenoic acid scaffold, researchers must utilize controlled saponification (Basic Hydrolysis) followed by a cryogenic, pH-controlled workup . This guide details the specific reagents and protocols required to execute this transformation without degrading the sensitive vinyl ether functionality.
Critical Reagent Selection Guide
| Reagent System | Role | Mechanism | Recommendation |
| LiOH / THF / H₂O | Primary Standard | Nucleophilic acyl substitution via tetrahedral intermediate. | High Priority. Lithium coordinates with the carbonyl oxygen, enhancing electrophilicity without requiring harsh heat. Best for mg to gram scales. |
| NaOH / MeOH / H₂O | Scale-Up Alternative | Classical Saponification. | Medium Priority. Effective for multi-gram scales. Risk of transesterification if solvent alcohol differs from ester, though irrelevant if driving to acid completion. |
| TMSOK (Potassium Trimethylsilanolate) | Anhydrous Specialist | Anhydrous nucleophilic displacement ( | Special Use. Use only if the substrate contains other moisture-sensitive groups that cannot tolerate aqueous basic conditions. |
| HCl / H₂SO₄ | Contraindicated | Electrophilic addition to alkene. | DO NOT USE. Causes demethylation and decarboxylation. |
Mechanistic Pathway & Failure Modes
The following diagram illustrates the divergent pathways. The Blue path represents the desired saponification. The Red path represents the acid-catalyzed degradation that must be avoided during the workup phase.
Figure 1: Mechanistic divergence. The critical control point is the acidification step to prevent the red degradation pathway.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (LiOH Hydrolysis)
Best for: Medicinal chemistry intermediates, high-value substrates (100 mg – 5 g).
Reagents:
-
Substrate: Methyl 3-methoxy-2-butenoate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (
) (3.0 equiv) -
Solvent: THF / Water (3:1 ratio)
-
Quench: 1M Citric Acid or 1M HCl (Cold)
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester in THF (approx. 0.2 M concentration) in a round-bottom flask.
-
Reagent Addition: Dissolve LiOH (3 eq) in the calculated volume of water and add this solution dropwise to the THF mixture.
-
Why: Pre-dissolving LiOH ensures a homogeneous reaction and prevents "hot spots" of basicity.
-
-
Reaction: Stir vigorously at room temperature (20–25°C). Monitor by TLC (usually 10% MeOH in DCM) or LCMS.
-
Time: Typically 2–4 hours.
-
Note: If reaction is sluggish, heat to 40°C. Do not exceed 50°C to prevent polymerization.
-
-
Concentration: Once complete, evaporate the THF under reduced pressure (Rotavap) at 30°C. You will be left with the aqueous lithium carboxylate salt.
-
The Critical Workup (pH Control):
-
Cool the aqueous residue to 0°C (Ice bath).
-
Wash the basic aqueous layer once with diethyl ether (removes unreacted ester/impurities). Discard organic layer.
-
Acidification: Slowly add cold 1M Citric Acid (preferred) or 1M HCl dropwise while stirring.
-
Endpoint: Monitor pH constantly. Stop exactly at pH 3–4 .
-
Warning: Do not overshoot to pH 1. Strong acidic environments will cleave the vinyl ether.
-
-
Extraction: Immediately extract the milky suspension with EtOAc (
). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo (bath < 35°C). -
Result: The product is typically a white solid or semi-solid, sufficiently pure for subsequent coupling steps.
Protocol B: Scale-Up Saponification (NaOH)
Best for: Process chemistry, >10 g scales.
Reagents:
-
Sodium Hydroxide (NaOH) (2.5 equiv, 2M solution)
Methodology:
-
Dissolve substrate in Methanol (3 volumes).
-
Add 2M NaOH (aq) slowly.
-
Heat to 50°C for 3 hours.
-
Cool to room temperature. Remove Methanol via vacuum distillation.
-
Dilute residue with water.[3]
-
Workup: Follow the Cold Acidification steps from Protocol A, but use 2M HCl for volume efficiency, maintaining strict temperature control (
).
Quality Control & Troubleshooting
Self-Validating the Product: Before proceeding to the next step (e.g., amide coupling), verify the integrity of the vinyl ether.
| Diagnostic | Observation (Expected) | Observation (Failure/Hydrolysis) |
| Singlet at | Disappears (or shifts to | |
| Singlet at | Disappears (loss of methyl group) | |
| Appearance | White solid / viscous oil | Bubbling (CO2 evolution), turning yellow/brown |
| Solubility | Soluble in EtOAc, DCM, slightly in water | High water solubility (degraded small molecules) |
Troubleshooting Table:
| Issue | Root Cause | Corrective Action |
| Low Yield | Decarboxylation during workup. | Ensure acidification is done at 0°C and pH does not drop below 3. |
| Incomplete Reaction | Steric bulk or poor solubility. | Switch solvent to THF/MeOH/Water (2:2:1) to improve homogeneity. Increase temp to 45°C. |
| Product is an Oil (should be solid) | Trace solvent or Z/E isomerization. | Triturate with cold hexanes or diethyl ether/pentane to induce crystallization. |
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical acidification control point.
References
-
Taskinen, E., & Mukkala, V. M. (1982).[2] Thermodynamics of vinyl ethers—XXVII: Thermodynamic stability of
-methoxy-substituted -unsaturated ketones and the corresponding carboxylic esters. Tetrahedron, 38(5), 613-616. -
NIST Chemistry WebBook. (n.d.).[2] 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester.[1][2][6] Standard Reference Data.
-
Ranu, B. C., & Sarkar, D. C. (1989).[7] A Mild and Selective Method of Ester Hydrolysis.[7] Synthetic Communications (via Taylor & Francis). Validating mild hydrolysis techniques for sensitive esters.
-
BenchChem. (2025).[3] Technical Guide to Methyl 3-methyl-2-butenoate and derivatives. (General properties of 2-butenoate systems).
Sources
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Application Note & Protocols: Strategic Incorporation of (E)-3-Methoxy-2-butenoic Acid into Synthetic Peptides
Abstract
The incorporation of non-canonical or unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a powerful strategy to enhance proteolytic stability, modulate conformation, and introduce novel functionalities.[1][2][3] This guide provides a detailed technical overview and robust protocols for the use of (E)-3-Methoxy-2-butenoic acid, a unique α,β-unsaturated carboxylic acid, in solid-phase peptide synthesis (SPPS). We delve into the mechanistic nuances of its reactivity, outlining strategies to ensure successful coupling while mitigating potential side reactions inherent to its conjugated system. The protocols provided are designed for researchers, chemists, and drug development professionals seeking to leverage this building block for creating advanced peptidomimetics and modified peptides.
Introduction: The Rationale for (E)-3-Methoxy-2-butenoic Acid in Peptide Design
Peptides are remarkable signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. The introduction of building blocks like β-amino acids or other peptidomimetic scaffolds can impose specific structural constraints and confer resistance to enzymatic degradation.[4][5] (E)-3-Methoxy-2-butenoic acid serves as a unique synthetic modifier. When incorporated into a peptide chain, it introduces a constrained, unsaturated moiety that can influence backbone topology and present a methoxy group for potential secondary interactions. Its α,β-unsaturated nature, however, presents both an opportunity for post-synthetic modification and a challenge during the initial coupling, which this guide will address in detail.
Physicochemical Properties & Structure
A thorough understanding of the reagent's properties is critical for its successful application. (E)-3-Methoxy-2-butenoic acid is a small organic molecule whose key features are a reactive carboxylic acid, a rigidifying E-configured double bond, and a methoxy group.
Table 1: Physicochemical Properties of (E)-3-Methoxy-2-butenoic Acid
| Property | Value | Source |
| CAS Number | 156948-00-4 | [6] |
| Molecular Formula | C₅H₈O₃ | [6] |
| Molecular Weight | 116.12 g/mol | [6] |
| Predicted pKa | 5.24 ± 0.33 | [6] |
| Predicted Boiling Point | 216.0 ± 23.0 °C | [6] |
| Predicted Density | 1.100 ± 0.06 g/cm³ | [6] |
Caption: Chemical structure of (E)-3-Methoxy-2-butenoic acid.
Mechanistic Considerations for Peptide Coupling
The Amide Bond Formation Pathway
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[7] In SPPS, the carboxylic acid of the incoming residue is first "activated" by a coupling reagent.[8] This process converts the carboxylate's hydroxyl group into a better leaving group, creating a highly reactive intermediate (e.g., an OBt, OAt, or Oxyma ester) that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain growing on the solid support.[9]
Caption: General workflow for carboxylic acid activation and coupling.
The Challenge: The α,β-Unsaturated System
The defining feature of (E)-3-Methoxy-2-butenoic acid is its conjugated system, where the C=C double bond is adjacent to the C=O carbonyl group.[10][11] This conjugation polarizes the molecule, rendering the β-carbon electrophilic and susceptible to a nucleophilic attack known as a Michael (or 1,4-conjugate) addition.[12][13]
Potential Side Reaction: During the coupling step, the N-terminal amine of the peptide chain—a potent nucleophile—could potentially attack the β-carbon instead of the activated carboxyl carbon. This would result in an undesired, covalently attached byproduct and chain termination.
Mitigation Strategy: The key to preventing this side reaction is to maximize the rate of the desired amide bond formation relative to the Michael addition. This is achieved by:
-
Using Highly Efficient Coupling Reagents: Reagents like HATU or HCTU generate highly reactive activated esters, promoting rapid acylation at the carboxyl group.
-
Controlling Basicity: While a tertiary base (e.g., DIEA) is required, excessive basicity or the use of a primary/secondary amine base could favor the Michael addition.
-
Stoichiometry and Reaction Time: Using a slight excess of the activated acid and monitoring the reaction to avoid unnecessarily long coupling times can minimize byproduct formation.
Caption: Competing reaction pathways for the peptide's N-terminal amine.
Experimental Protocols for Solid-Phase Synthesis
These protocols assume a standard Fmoc/tBu solid-phase peptide synthesis strategy.[14]
Protocol 4.1: Resin Preparation and N-Terminal Deprotection
-
Resin Swelling: Place the appropriate amount of Fmoc-protected amino acid-loaded resin in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 4.2: Activation and Coupling of (E)-3-Methoxy-2-butenoic Acid
This is the critical step. The use of a high-efficiency uronium/aminium or phosphonium salt coupling reagent is strongly recommended to minimize side reactions and drive the reaction to completion, especially given the potential for steric hindrance.[15]
-
Prepare Coupling Solution: In a separate vial, dissolve (E)-3-Methoxy-2-butenoic acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 eq.) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIEA, 6-10 eq.) to the solution and vortex briefly. Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.
-
Coupling to Resin: Add the activated coupling solution to the washed, deprotected peptide-resin from Protocol 4.1.
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The optimal time should be determined by monitoring.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM, 3-5 times).
Table 2: Recommended Coupling Reagents
| Reagent | Full Name | Rationale for Use |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms highly reactive OAt esters; excellent for fast and efficient couplings, minimizing Michael addition. |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU due to the electron-withdrawing chloro group; a robust choice for difficult couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A classic phosphonium salt reagent, well-suited for a wide range of standard coupling reactions.[8] |
Protocol 4.3: Monitoring the Coupling Reaction
It is essential to confirm the completion of the coupling reaction before proceeding to the next step.
-
Kaiser Test: After the coupling reaction, take a small sample of resin beads and wash them thoroughly with DMF and ethanol.
-
Add 2-3 drops each of phenol in ethanol, potassium cyanide in pyridine, and ninhydrin in ethanol.
-
Heat at 100°C for 3-5 minutes.
-
Result: A blue/purple color indicates the presence of unreacted primary amines (incomplete coupling). Colorless or yellow beads indicate a complete reaction.
-
-
Action: If the test is positive (blue), a second coupling (double coupling) may be necessary. Drain the vessel, wash with DMF, and repeat Protocol 4.2.
Protocol 4.4: Cleavage from Resin and Final Deprotection
-
Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard high-scavenger cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[1] Caution: TFA is extremely corrosive. Always work in a certified chemical fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether, wash the pellet with fresh cold ether, and re-centrifuge.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4.5: Purification and Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both purifying the crude peptide and analyzing its purity.[16][17][18]
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purification: Purify the peptide using a preparative RP-HPLC C18 column.
-
Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC C18 column.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using Mass Spectrometry (LC-MS or MALDI-TOF).[19][20]
Table 3: Typical RP-HPLC Parameters
| Parameter | Analytical | Preparative |
| Column | C18, 3.5-5 µm, 4.6 x 150 mm | C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Gradient | 5-65% B over 30 min | Optimized based on analytical run |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
Troubleshooting
-
Problem: Incomplete coupling (positive Kaiser test).
-
Cause: Steric hindrance; poor resin swelling; insufficient reagent equivalents.
-
Solution: Perform a second coupling (double couple). If the problem persists, switch to a more potent coupling reagent like HATU. Ensure adequate resin swelling before the first deprotection step.
-
-
Problem: Unidentified peak in LC-MS with a mass corresponding to [Peptide + 116.12 Da].
-
Cause: This likely corresponds to the Michael addition byproduct, where the entire (E)-3-Methoxy-2-butenoic acid molecule has added to the N-terminus without forming an amide bond.
-
Solution: Reduce coupling time. Ensure accurate stoichiometry of the base (DIEA). Use a more efficient coupling reagent to accelerate the desired reaction. Optimize the HPLC gradient to better resolve the byproduct from the desired product.
-
-
Problem: Side reactions with sensitive residues (e.g., Trp, Met).
-
Cause: The strongly acidic cleavage cocktail can cause oxidation or alkylation of sensitive side chains.[21][22]
-
Solution: Ensure the cleavage cocktail contains appropriate scavengers. TIS protects against alkylation. For methionine-containing peptides, consider adding a small amount of thioanisole. For tryptophan, use of Fmoc-Trp(Boc)-OH during synthesis can prevent side reactions.[21]
-
References
-
ChemBK. (n.d.). (E)-3-Methoxy-2-butenoic acid. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem®. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]
- Said, S. A. (n.d.). α,β-Unsaturated carbonyl compounds: Structure and properties.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- LoPachin, R. M., & Barber, D. S. (2006). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 92(1), 1-19.
- Google Patents. (n.d.). CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
-
Chromatography Online. (2019, December 10). The Basics of HPLC Peptide Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
- Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
- Lenci, E., & Trabocchi, A. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(12), 6288-6310.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
- Royo, M., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
- Syka, J. E., et al. (2004). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
-
Chemistry LibreTexts. (2019, June 5). 20.15: α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]
- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
-
ResearchGate. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Retrieved from [Link]
- The Journal of Organic Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis.
- Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 60(12), 3701-3705.
- Chemical Society Reviews. (2020).
- Chan, W. C., & White, P. D. (Eds.). (2014). Methods and protocols of modern solid phase peptide synthesis. Humana Press.
-
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
- NIH. (n.d.). Introduction to Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study.
-
GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]
- ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
-
ResearchGate. (n.d.). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids.
- ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
-
Cheméo. (n.d.). 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)- (CAS 82481-20-7). Retrieved from [Link]
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
-
The Good Scents Company. (n.d.). 3-methyl crotonic acid, 541-47-9. Retrieved from [Link]
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- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
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- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective O-Methylation of Acetoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of O-Methylated Acetoacetates
Acetoacetate derivatives are versatile building blocks in organic synthesis, pivotal in constructing complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The ability to selectively functionalize these molecules is of paramount importance. While C-alkylation of the active methylene group in acetoacetates is a well-established synthetic route[1], the selective O-methylation of the enol form to produce 3-methoxy-2-butenoate derivatives offers access to a distinct class of intermediates with unique reactivity and utility. These enol ethers are valuable precursors for a variety of transformations, including cycloadditions and cross-coupling reactions.
This comprehensive guide provides an in-depth exploration of the reaction conditions for the O-methylation of acetoacetate derivatives. It delves into the underlying mechanistic principles that govern the competition between O- and C-alkylation and presents detailed, field-proven protocols for achieving high selectivity for the desired O-methylated product.
The Dichotomy of Enolate Alkylation: A Mechanistic Overview
The alkylation of acetoacetate derivatives proceeds through the formation of an ambident enolate nucleophile. This intermediate possesses two nucleophilic centers: the α-carbon and the enolate oxygen. The regiochemical outcome of the methylation reaction—whether it occurs at the carbon (C-alkylation) or the oxygen (O-alkylation)—is a delicate balance of several factors.
The regioselectivity is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle .[2][3][4] This theory posits that hard acids prefer to react with hard bases, and soft acids with soft bases. In the acetoacetate enolate, the oxygen atom is a "hard" nucleophilic center due to its high electronegativity and charge density, while the α-carbon is a "soft" nucleophilic center.
Consequently, the choice of the methylating agent, a Lewis acid, is critical:
-
Hard methylating agents , such as dimethyl sulfate and methyl triflate, favor O-alkylation.
-
Soft methylating agents , like methyl iodide, tend to favor C-alkylation.[5]
Other crucial factors that influence the O/C alkylation ratio include:
-
Counter-ion: Smaller, harder cations (e.g., Li⁺) coordinate more tightly with the hard oxygen center of the enolate, sterically hindering O-alkylation and favoring C-alkylation. Conversely, larger, softer cations (e.g., K⁺, Cs⁺) or the use of crown ethers to sequester the cation leads to a "naked," more reactive enolate, often increasing the proportion of O-alkylation.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, HMPA) effectively solvate the cation, leading to a more dissociated and reactive enolate, which generally favors O-alkylation. Polar protic solvents (e.g., ethanol, methanol) can hydrogen-bond with the oxygen atom of the enolate, decreasing its nucleophilicity and thus favoring C-alkylation.
-
Temperature: Lower reaction temperatures often favor the kinetically controlled product, which can be either the O- or C-alkylated product depending on the specific reaction conditions.
Protocols for Selective O-Methylation
This section provides detailed protocols for three distinct and effective methods for the O-methylation of acetoacetate derivatives, each with its own set of advantages and considerations.
Protocol 1: O-Methylation using Diazomethane
Diazomethane (CH₂N₂) is a potent methylating agent for acidic protons, including the enolic hydroxyl group of acetoacetates. The reaction is typically fast and clean, producing nitrogen gas as the only byproduct. However, extreme caution is mandatory as diazomethane is highly toxic, explosive, and carcinogenic. It should only be handled by experienced personnel in a well-ventilated fume hood with appropriate safety precautions. In situ generation is highly recommended.[6][7][8]
Reaction Principle: Diazomethane protonated by the enol forms a methyldiazonium species, which is then attacked by the enolate oxygen in an Sₙ2 fashion to yield the O-methylated product and nitrogen gas.
Materials:
-
Ethyl acetoacetate
-
Diazomethane solution in diethyl ether (prepared in situ from a precursor like Diazald™)
-
Diethyl ether (anhydrous)
-
Glassware for in situ diazomethane generation (e.g., a Diazald™ kit)
Procedure:
-
In a fume hood, set up the apparatus for the in situ generation of diazomethane according to established procedures.
-
In a separate flask, dissolve ethyl acetoacetate (1.0 eq.) in anhydrous diethyl ether (10 mL per 1 g of ester).
-
Cool the ethyl acetoacetate solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared ethereal solution of diazomethane dropwise to the stirred ethyl acetoacetate solution. A slight yellow color of excess diazomethane should persist.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional hour.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation under reduced pressure to yield ethyl 3-methoxycrotonate.
Expected Outcome: This method generally provides a high yield of the O-methylated product with minimal C-alkylation.
Protocol 2: O-Methylation using Trimethyl Orthoformate
Trimethyl orthoformate (TMOF) in the presence of an acid catalyst serves as an effective reagent for O-methylation.[9][10] The reaction proceeds by initial formation of a dimethyl acetal at the keto group, which then undergoes elimination and subsequent methylation. TMOF also acts as a dehydrating agent, driving the reaction to completion.[9]
Reaction Principle: The enol form of the acetoacetate reacts with protonated trimethyl orthoformate. A cascade of reactions involving acetal formation and elimination leads to the formation of the enol ether.
Materials:
-
Ethyl acetoacetate
-
Trimethyl orthoformate (TMOF)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
High-boiling point solvent (e.g., toluene or xylenes)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add ethyl acetoacetate (1.0 eq.), trimethyl orthoformate (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Add a suitable solvent such as toluene to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.
-
Continue refluxing until no more methanol is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to afford ethyl 3-methoxycrotonate.
Expected Outcome: This method favors O-methylation and is a safer alternative to diazomethane. The equilibrium is driven by the removal of methanol.
Protocol 3: O-Methylation using Silver(I) Oxide and Methyl Iodide
This method, a variation of the Purdie methylation, utilizes silver(I) oxide to promote the O-methylation of the enol form of the acetoacetate with methyl iodide.[11] While methyl iodide is a soft methylating agent that typically favors C-alkylation, the presence of Ag₂O is crucial for directing the reaction towards O-methylation.
Reaction Principle: Silver(I) oxide is believed to coordinate with the enolate, increasing the electron density on the oxygen atom and facilitating its attack on methyl iodide. The formation of insoluble silver iodide drives the reaction forward.
Materials:
-
Ethyl acetoacetate
-
Silver(I) oxide (Ag₂O)
-
Methyl iodide (CH₃I)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
To a flask protected from light, add ethyl acetoacetate (1.0 eq.) and anhydrous dichloromethane (15 mL per 1 g of ester).
-
Add freshly prepared silver(I) oxide (1.5 eq.) to the solution.
-
With vigorous stirring, add methyl iodide (1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.
-
Wash the filtrate with a dilute aqueous solution of sodium thiosulfate to remove any remaining iodine, then with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography on silica gel or by vacuum distillation.
Expected Outcome: This method can provide good yields of the O-methylated product, although the cost of silver oxide and the longer reaction times are considerations.
Comparative Analysis of O-Methylation Methods
| Method | Methylating Agent | Catalyst/Promoter | Typical Conditions | Selectivity | Advantages | Disadvantages |
| Protocol 1 | Diazomethane (CH₂N₂) | None | 0 °C to RT, 1-2 h | High for O-methylation | High yield, clean reaction | Extremely hazardous (toxic, explosive) |
| Protocol 2 | Trimethyl Orthoformate | Acid (e.g., p-TsOH) | Reflux, 4-6 h | Good to excellent for O-methylation | Safer than diazomethane, drives equilibrium | Requires higher temperatures |
| Protocol 3 | Methyl Iodide (CH₃I) | Silver(I) Oxide (Ag₂O) | Room temperature, 24-48 h | Favors O-methylation | Mild conditions | Cost of Ag₂O, long reaction time, light sensitive |
| General PTC | Dimethyl Sulfate ((CH₃)₂SO₄) | Quaternary Ammonium Salt | RT to 50 °C | Variable, can favor O-methylation | Mild conditions, scalable | Potential for C-alkylation, requires catalyst |
Characterization of Products
The successful synthesis of the O-methylated product, ethyl 3-methoxycrotonate, and the potential C-methylated byproduct, ethyl 2-methylacetoacetate, can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy: The O-methylated product will have a signal for the enol ether carbons, while the C-methylated product will show a new methyl carbon signal and a shift in the α-carbon resonance.
-
Infrared (IR) Spectroscopy:
-
Ethyl 3-methoxycrotonate: The characteristic C=O stretching frequency of the ketone will be absent, and a C=C stretching band will appear around 1650 cm⁻¹.
-
Ethyl 2-methylacetoacetate: Will retain the two C=O stretching frequencies characteristic of a β-keto ester.
-
Conclusion
The selective O-methylation of acetoacetate derivatives is a valuable transformation that can be achieved through several synthetic strategies. The choice of method depends on factors such as the desired scale, safety considerations, and available resources. By understanding the fundamental principles of enolate reactivity and carefully selecting the reaction conditions, researchers can effectively control the regioselectivity of methylation to access the desired 3-methoxy-2-butenoate products for their synthetic endeavors.
References
-
Organic Syntheses, Coll. Vol. 1, p.235 (1941); Vol. 4, p.415 (1963). URL: [Link]
-
Jackson, R. F. W.; Perez-Gonzalez, M. Org. Synth.2003 , 80, 67. URL: [Link]
-
Moreno-Marrodan, C.; Barbaro, P. Catalysts2013 , 3(3), 646-665. URL: [Link]
-
Reed, D. D.; Pignataro, L.; et al. Nat. Protoc.2012 , 7, 354-360. URL: [Link]
-
Tundo, P.; Selva, M. Acc. Chem. Res.2002 , 35(9), 706-716. URL: [Link]
-
National Institute of Standards and Technology. Ethyl acetoacetate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. URL: [Link]
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Banerjee, A. K.; Bedoya, L.; Maldonado, A.; Mendoza, L.; Cabrera, E. V. Org. Med. Chem. Int. J.2018 , 6(3), 555688. URL: [Link]
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Ji, Y.; Sweeney, J.; Zoglio, J.; Gorin, D. J. J. Org. Chem.2013 , 78(21), 11612-11617. URL: [Link]
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Esposito, D.; et al. Molecules2014 , 19(7), 9740-9751. URL: [Link]
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Ranu, B. C.; Guchhait, S. K.; Ghosh, K.; Patra, A. Green Chem.2000 , 2, 5-6. URL: [Link]
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 1158.
- Black, T. H. Diazomethane. In Encyclopedia of Reagents for Organic Synthesis; Paquette, L. A., Ed.; Wiley: New York, 1995.
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Pearson, R. G. J. Am. Chem. Soc.1963 , 85(22), 3533–3539. URL: [Link]
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Tundo, P.; et al. Green Chem.2008 , 10, 457-464. URL: [Link]
- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492-510.
- Karimi-Jaberi, Z.; Pooladian, B. Synth. Commun.2013, 43(15), 2092-2098.
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ChemDoodle Web Components. 2D Sketcher. URL: [Link]
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Foreschem Co.,Ltd. Preparation method of trimethyl orthoformate. URL: [Link]
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Pace, V.; et al. Molecules2012 , 17(6), 7383-7391. URL: [Link]
- Dehmlow, E. V.; Dehmlow, S. S.
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PubChem. Ethyl 2-methylacetoacetate. URL: [Link]
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Reddit. How does methyl iodide and silver oxide together react with aldoses? URL: [Link]
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ResearchGate. 1H-NMR of compound (I) 1H-NMR spectroscopies of the ethyl... URL: [Link]
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YouTube. Acetoacetic Ester Synthesis of Methyl Ketones. URL: [Link]
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YouTube. Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. URL: [Link]
-
AZoM. The Spectra of Ethyl Crotonate. URL: [Link]
-
Bouzbouz, S.; Cossy, J. Org. Lett.2003 , 5(17), 3029-3031. URL: [Link]
- CN102675130A - Phase-transfer catalyst quaternary ammonium salt and preparation method thereof - Google Patents.
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AdiChemistry. HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. URL: [Link]
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Magritek. An Introduction to NMR on Ethyl Crotonate Molecules. URL: [Link]
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ChemRxiv. rNets: A standalone package to visualize reaction networks. URL: [Link]
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National Center for Biotechnology Information. Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity. URL: [Link]
-
Tundo, P.; Selva, M.; Perosa, A. Green Chem.2008 , 10, 457-464. URL: [Link]
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YouTube. Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). URL: [Link]
-
Macmillan Group Meeting. Phase-Transfer Catalysis (PTC). URL: [Link]
-
Magritek. Ethyl crotonate. URL: [Link]
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ChemDoodle. Demos > 2D Sketcher. URL: [Link]
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Landini, D.; Maia, A.; Rampoldi, A. J. Chem. Soc., Perkin Trans. 21986 , 191-194. URL: [Link]
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PubChem. Ethyl-2-methylacetoacetate. URL: [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. URL: [Link]
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YouTube. The explanation of C and O alkylation of enolate ion using hard soft acid base concept. URL: [Link]
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Teti, D. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. URL: [Link]
-
ResearchGate. Regioselective alkylation of unsymmetrical ketones a Conventional... URL: [Link]
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The Good Scents Company. ethyl 2-ethyl acetoacetate 2-ethyl-3-oxobutanoic acid ethyl ester. URL: [Link]
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Trost, B. M.; Schroeder, G. M. J. Am. Chem. Soc.1999 , 121(28), 6759-6760. URL: [Link]
-
YouTube. NMR spectrum of ethyl acetate. URL: [Link]
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Application Note: Catalytic Hydrogenation of 3-Methoxy-2-Butenoic Acid Intermediates
This application note provides a comprehensive technical guide for the catalytic hydrogenation of 3-methoxy-2-butenoic acid and its ester derivatives. It is designed for researchers in pharmaceutical process development requiring high-purity 3-methoxybutanoic acid intermediates—critical synthons for chiral β-amino acids and polyketide mimetics.
Executive Summary
The reduction of 3-methoxy-2-butenoic acid (1) or its ester methyl 3-methoxy-2-butenoate (2) to the saturated 3-methoxybutanoic acid (3) presents a unique chemoselectivity challenge. Unlike simple olefins, these substrates are vinylogous esters (enol ethers) .
The primary failure modes in this transformation are:
-
Demethoxylation (Hydrogenolysis): Cleavage of the C–O bond to yield butyric acid.
-
Hydrolysis: Acid-catalyzed conversion of the enol ether moiety to acetoacetate, followed by decarboxylation.
-
Stereochemical Drift: Loss of enantiopurity during workup if chiral synthesis is performed.
This protocol details two validated pathways: a Stereoselective Route using Rh(I)-phosphine catalysis for chiral applications (>98% ee), and a robust Achiral Route using heterogeneous Pd/C for racemic bulk synthesis, emphasizing pH control to prevent side reactions.
Mechanistic Principles & Substrate Logic
The Chemoselectivity Challenge
The substrate contains a "push-pull" electronic system. The methoxy group donates electron density into the double bond, making it electron-rich (nucleophilic), while the carbonyl withdraws density.
-
Acid Sensitivity: In the presence of trace acid (often formed by oxidation of alcohols or present on catalyst supports), the vinyl ether protonates, leading to hydrolysis:
-
Solution: All hydrogenations must be conducted under neutral to slightly basic conditions (e.g., addition of triethylamine) to suppress this pathway.
Asymmetric Induction (Chiral Route)
For the synthesis of (R)- or (S)-3-methoxybutanoic acid , Ruthenium or Rhodium catalysts with chiral phosphine ligands are required.
-
Catalyst Choice: Rh(I)-DuPhos or Rh(I)-BPE complexes are superior to BINAP systems for this specific substrate class. The electron-rich bis-phospholane ligands (DuPhos) facilitate rapid oxidative addition of H2 while the rigid backbone enforces tight enantio-discrimination.
-
Directing Group: The ester carbonyl oxygen coordinates to the metal center, creating a rigid chelate ring that locks the facial selectivity.
Experimental Workflows
Visualization: Process Logic
Figure 1: Decision tree for selecting the appropriate hydrogenation pathway based on stereochemical requirements.
Detailed Protocols
Protocol A: Asymmetric Hydrogenation (Rh-Catalyzed)
Target: Methyl (R)-3-methoxybutanoate Standard: >98% Conversion, >96% ee[1][2]
Materials:
-
Substrate: Methyl 3-methoxy-2-butenoate (Note: Ensure substrate is peroxide-free; distill if yellow).
-
Catalyst: (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) triflate [(S,S)-Et-DuPhos-Rh(COD)]OTf .
-
Solvent: Anhydrous Methanol (degassed).
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with glass liner.
Procedure:
-
Glovebox Operation: In a N2-filled glovebox, weigh the substrate (1.30 g, 10 mmol) and catalyst (7.2 mg, 0.01 mmol, S/C = 1000:1) into the glass liner.
-
Dissolution: Add anhydrous MeOH (10 mL). The solution should be clear orange/red.
-
Reactor Assembly: Seal the liner in the autoclave. Remove from glovebox.
-
Purge: Connect to H2 line. Purge 3 times with H2 (pressurize to 5 bar, vent to 1 bar). Do not use vacuum to avoid evaporating the volatile substrate.
-
Reaction: Pressurize to 5 bar (75 psi) H2. Stir vigorously (1000 rpm) at 25°C for 4 hours.
-
Note: High pressure is not required for Rh-DuPhos; 5 bar is sufficient and safer.
-
-
Workup: Vent H2. Concentrate the solution on a rotary evaporator at <40°C.
-
Purification: Flash chromatography is usually unnecessary. If Rh residue remains, pass through a short plug of silica using Et2O/Hexane (1:1).
Protocol B: Racemic Hydrogenation (Pd-Catalyzed)
Target: Methyl (±)-3-methoxybutanoate Critical Control: pH Management
Materials:
-
Catalyst: 5% Pd/C (Type: unreduced, 50% water wet).
-
Additive: Triethylamine (Et3N) - MANDATORY .
-
Solvent: Methanol or Ethyl Acetate.
Procedure:
-
Charge: To a hydrogenation flask, add Methyl 3-methoxy-2-butenoate (10 g).
-
Solvent: Add Methanol (100 mL).
-
Buffering: Add Triethylamine (0.5 mL) .
-
Why? Pd/C supports can be slightly acidic. Without Et3N, the enol ether will hydrolyze to methyl acetoacetate, which will then reduce to methyl 3-hydroxybutyrate (impurity).
-
-
Catalyst Addition: Add 5% Pd/C (0.5 g, 5 wt% loading).
-
Hydrogenation: Hydrogenate at 1 atm (balloon) or 3 bar at room temperature for 2-6 hours. Monitor H2 uptake.
-
Filtration: Filter through Celite to remove Pd/C. Wash cake with MeOH.
-
Isolation: Concentrate filtrate. The Et3N will co-evaporate.
Analytical & Quality Control
Data Summary Table
| Parameter | Protocol A (Asymmetric) | Protocol B (Racemic) |
| Catalyst | [Rh((S,S)-Et-DuPhos)(COD)]OTf | 5% Pd/C |
| H2 Pressure | 5 bar (75 psi) | 1 - 3 bar |
| Temperature | 25°C | 20 - 30°C |
| Additive | None (Strictly Anhydrous) | Triethylamine (0.5 - 1.0 eq%) |
| Conversion | > 99% | > 99% |
| Selectivity | > 98% (Chemoselective) | > 95% (Risk of hydrolysis) |
| Stereocontrol | > 96% ee | 0% ee (Racemic) |
Analytical Methods
-
Conversion (GC-FID): Column: DB-1 or HP-5. Injector: 250°C. Oven: 50°C (2 min) -> 10°C/min -> 200°C.
-
Retention: Substrate (~4.5 min), Product (~3.8 min), Demethoxylated impurity (~2.5 min).
-
-
Enantiomeric Excess (HPLC):
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/i-PrOH (98:2).
-
Flow: 0.5 mL/min.
-
Detection: UV 210 nm (Note: Low UV absorption; high concentration required).
-
Troubleshooting & Expert Insights
Mechanism of Stereoselection (Rh-DuPhos)
Figure 2: Catalytic cycle emphasizing the chelation mode. The rigidity of the DuPhos ligand creates a chiral pocket that differentiates the prochiral faces of the coordinated enol ether.
Common Issues
-
Low Conversion:
-
Cause: Catalyst poisoning by CO (from poor quality H2) or peroxides in the ether substrate.
-
Fix: Distill substrate over mild base; use 5.0 grade H2.
-
-
Low ee (Protocol A):
-
Cause: Isomerization of the double bond prior to hydrogenation, or slow hydrogenation allowing background racemic reduction (if trace metal contaminants are present).
-
Fix: Increase H2 pressure to 10 bar to accelerate the selective Rh-cycle over non-selective background pathways.
-
-
Formation of Methyl Butyrate (Demethoxylation):
-
Cause: Over-reduction, typically seen with Pd catalysts at high temperatures or high pressures.
-
Fix: Stop reaction immediately upon H2 uptake cessation. Use Protocol A (Rh does not catalyze hydrogenolysis of enol ethers easily).
-
References
-
Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518–8519.
-
Noyori, R., & Ohkuma, T. (2001).[1][2] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40–73.[2]
-
Lubell, W. D., Kitamura, M., & Noyori, R. (1993). Enantioselective Hydrogenation of beta-Keto Esters. Organic Syntheses, 72, 20. (Provides context on the instability of related beta-keto intermediates).
-
Tang, W., & Zhang, X. (2003).[1][2] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. (Review of DuPhos/BPE ligands for enol esters).
-
Gridnev, I. D., & Imamoto, T. (2004). Mechanism of Asymmetric Hydrogenation Catalyzed by Rh-Bis(phosphino)ethane Complexes. Accounts of Chemical Research, 37(9), 633–641.
Sources
Application Note & Protocol: Synthesis of 3-Methoxycrotonyl Chloride from 3-Methoxycrotonic Acid
Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of 3-methoxycrotonyl chloride, a valuable and reactive intermediate in organic synthesis. The primary method described utilizes oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) for a mild and efficient conversion of 3-methoxycrotonic acid to its corresponding acyl chloride. An alternative protocol using thionyl chloride is also presented. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Scientific Rationale
3-Methoxycrotonyl chloride is a bifunctional molecule featuring a reactive acyl chloride and an α,β-unsaturated ether system. This combination makes it a versatile building block for introducing the 3-methoxycrotonyl moiety in the synthesis of complex organic molecules, including pharmaceutical agents and natural products. The conversion of a stable carboxylic acid to a highly reactive acyl chloride is a fundamental transformation in organic chemistry, enabling subsequent reactions such as esterification, amidation, and Friedel-Crafts acylation that are otherwise inefficient with the parent acid.
The selection of the chlorinating agent is critical to ensure high yield and purity while minimizing side reactions. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2]
-
Thionyl Chloride (SOCl₂): A powerful and cost-effective chlorinating agent. The reaction proceeds through a chlorosulfite intermediate, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile gases, which simplifies product isolation.[3][4][5] However, the reaction often requires elevated temperatures (reflux), which may not be suitable for thermally sensitive substrates.
-
Oxalyl Chloride ((COCl)₂): A milder and more selective reagent that can be used at or below room temperature.[6][7] The reaction is typically catalyzed by a trace amount of DMF, which forms a Vilsmeier reagent in situ—the active chlorinating species.[6] This method is often preferred for its clean reaction profile and mild conditions, producing only gaseous byproducts (CO₂, CO, HCl).[8]
This guide will primarily focus on the oxalyl chloride/DMF method due to its superior mildness and control.
Reaction Mechanism: Oxalyl Chloride and Catalytic DMF
The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF proceeds via the formation of a Vilsmeier reagent.
-
Formation of the Vilsmeier Reagent: Oxalyl chloride reacts with the DMF catalyst to form an electrophilic imidoyl chloride intermediate, known as the Vilsmeier reagent.
-
Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic Vilsmeier reagent, forming a new intermediate.
-
Acyl Chloride Formation: This intermediate is highly activated. It collapses to release the acyl chloride, carbon dioxide, carbon monoxide, and regenerate the DMF catalyst.
Caption: Mechanism of acyl chloride formation using oxalyl chloride and catalytic DMF.
Detailed Experimental Protocols
Critical Prerequisite: All glassware must be oven- or flame-dried before use. The reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) as the reagents and product are highly sensitive to moisture.
Protocol 1: Primary Method using Oxalyl Chloride
This method is recommended for its mild conditions and high purity of the crude product.
Materials and Equipment:
-
3-Methoxycrotonic acid
-
Oxalyl chloride (≥98%)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser with a gas outlet to a bubbler or scrubber
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel in one neck, and a condenser (with inert gas inlet) in the other. Ensure the system is under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve 3-methoxycrotonic acid (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution).
-
Catalyst Addition: Add one drop of anhydrous DMF to the stirred solution.
-
Chlorinating Agent Addition: Cool the flask to 0 °C using an ice-water bath. Charge the dropping funnel with oxalyl chloride (1.5–2.0 eq.) and add it dropwise to the stirred solution over 30-45 minutes. Vigorous gas evolution (CO, CO₂) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until gas evolution ceases.
-
Product Isolation: Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator. The solvent, excess oxalyl chloride, and dissolved gaseous byproducts will be removed, yielding the crude 3-methoxycrotonyl chloride as a yellow to brownish oil.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If higher purity is required, the product can be purified by vacuum distillation. This step must be performed with care to avoid thermal decomposition.
Protocol 2: Alternative Method using Thionyl Chloride
This is a robust and cost-effective alternative, suitable for less sensitive substrates.
Materials and Equipment:
-
3-Methoxycrotonic acid
-
Thionyl chloride (SOCl₂)
-
Reflux condenser and heating mantle
-
Other equipment as listed in Protocol 1
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, add 3-methoxycrotonic acid (1.0 eq.).
-
Reagent Addition: In a well-ventilated fume hood, carefully add thionyl chloride (2.0–3.0 eq.) to the flask. The reaction can be run neat or with a high-boiling inert solvent like toluene.[9]
-
Reaction: Heat the mixture to a gentle reflux (approx. 75-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂, HCl).
-
Product Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or by co-evaporation with an inert solvent (e.g., toluene) on a rotary evaporator.[9] This will yield the crude 3-methoxycrotonyl chloride.
Summary of Reaction Parameters and Data
| Parameter | Protocol 1: Oxalyl Chloride | Protocol 2: Thionyl Chloride |
| Chlorinating Agent | Oxalyl Chloride ((COCl)₂) | Thionyl Chloride (SOCl₂) |
| Stoichiometry | 1.5–2.0 equivalents | 2.0–3.0 equivalents |
| Catalyst | DMF (1 drop) | None required |
| Solvent | Anhydrous DCM | Neat or Toluene |
| Temperature | 0 °C to Room Temperature | Reflux (75-80 °C) |
| Reaction Time | 1.5–3 hours | 2–4 hours |
| Work-up | Evaporation in vacuo | Distillation / Evaporation in vacuo |
| Typical Yield | >90% (crude) | 85–95% (crude) |
Product Characterization:
-
Appearance: Clear yellow to brown oil.
-
Infrared (IR) Spectroscopy: A strong C=O stretching band characteristic of an acyl chloride is expected in the range of 1780–1815 cm⁻¹.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of 3-methoxycrotonyl chloride. The product is often used immediately in the next synthetic step without full characterization due to its reactivity and moisture sensitivity.
Caption: Workflow for the synthesis of 3-methoxycrotonyl chloride via the oxalyl chloride method.
Critical Safety and Handling Procedures
Working with chlorinating agents and acyl chlorides requires strict adherence to safety protocols.
-
Hazard Overview:
-
Thionyl Chloride & Oxalyl Chloride: Extremely corrosive, toxic upon inhalation, and cause severe skin and eye burns.[10][11] They react violently with water to release large quantities of toxic gas (HCl, SO₂).[12]
-
3-Methoxycrotonyl Chloride: As a reactive acyl chloride, it is corrosive, a potent lachrymator (causes tearing), and reacts with moisture.[13][14]
-
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with proper ventilation.[15]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[16]
-
Hand Protection: Wear heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene). Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Waste Disposal and Quenching:
-
Never add water directly to the reagents.
-
Residual chlorinating agents and reaction waste should be quenched by slowly and carefully adding the waste to a stirred, cold solution of sodium bicarbonate or isopropanol in a separate flask within the fume hood. This is an exothermic reaction that will release gas.
-
All contaminated materials must be disposed of as hazardous chemical waste according to institutional guidelines.[12]
-
References
-
Organic Chemistry Portal. Acyl chloride synthesis. [Link]
-
Chemistry Steps. Reaction of Carboxylic Acids with Thionyl Chloride. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]
-
Wikipedia. Oxalyl chloride. [Link]
-
Organic-Chemistry.org. Acid to Acid Chloride - Common Conditions. [Link]
-
NJ.gov. HAZARD SUMMARY - THIONYL CHLORIDE. [Link]
-
University of Nebraska-Lincoln. SOP 0079 - Thionyl Chloride. [Link]
-
PubChem. 3-Methoxypropanoyl chloride. [Link]
-
PubChem. Methacryloyl chloride. [Link]
-
ResearchGate. How do I synthesize methacryloyl chloride?[Link]
-
YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. [Link]
-
Organic Syntheses. Methanesulfonyl chloride. [Link]
-
bioRxiv. SYNTHETIC METHODS General methods. [Link]
-
Common Organic Chemistry. Oxalyl Chloride. [Link]
-
PMC - NIH. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. [Link]
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Application Notes and Protocols: (E)-3-Methoxy-2-butenoic Acid in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
(E)-3-Methoxy-2-butenoic acid is a bifunctional organic molecule that presents a unique combination of reactive sites: a carboxylic acid and an electron-rich α,β-unsaturated system. This structure makes it a valuable synthon in organic chemistry, particularly for the construction of complex molecules in medicinal chemistry and materials science. The "E" stereochemistry of the double bond is often crucial for biological activity, and its preservation during chemical transformations is a key consideration.[1]
These application notes provide a comprehensive guide to leveraging (E)-3-Methoxy-2-butenoic acid in various coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offering not just step-by-step protocols but also the scientific rationale behind the choice of reagents and conditions. Our focus is on providing robust and adaptable methodologies for amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.
Foundational Principles: Activating the Carboxyl Group
The direct reaction of a carboxylic acid with an amine or an alcohol to form an amide or an ester, respectively, is generally a slow and inefficient process. The hydroxyl group of the carboxylic acid is a poor leaving group. Therefore, the first and most critical step in amide and ester synthesis is the activation of the carboxyl group. This process converts the hydroxyl group into a better leaving group, rendering the carbonyl carbon more susceptible to nucleophilic attack.
The choice of activating agent is dictated by several factors, including the stability of the starting materials, the desired reaction conditions (e.g., temperature, pH), and the potential for side reactions.
Visualizing Carboxylic Acid Activation
Caption: General workflow for coupling reactions involving carboxylic acid activation.
Amide Bond Formation: Crafting the Protean Linkage
The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast array of pharmaceuticals. The formation of an amide bond involves the coupling of an activated carboxylic acid with a primary or secondary amine.
Scientific Rationale
The selection of an appropriate coupling reagent is paramount for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium salts.
-
Carbodiimides (e.g., EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the amide bond. Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used to suppress side reactions and increase efficiency by forming an active ester intermediate.
-
Phosphonium Salts (e.g., PyBOP, BOP): These reagents generate an active ester in situ, which then reacts with the amine. A significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] PyBOP was developed as a safer alternative.[2]
-
Uronium Salts (e.g., HATU, HBTU): These are highly efficient coupling reagents that form an active ester, leading to rapid amide bond formation with minimal racemization.
Protocol: General Procedure for Amide Coupling
This protocol provides a general framework for the amide coupling of (E)-3-Methoxy-2-butenoic acid. Optimization of solvent, base, and reaction time may be necessary for specific substrates.
Materials:
-
(E)-3-Methoxy-2-butenoic acid
-
Amine of choice
-
Coupling Reagent (e.g., HATU, EDC/HOBt)
-
Organic Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (E)-3-Methoxy-2-butenoic acid (1.0 eq) in the chosen anhydrous solvent.
-
Activation: Add the coupling reagent (1.1 eq) and, if using a carbodiimide, the additive (e.g., HOBt, 1.1 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active intermediate.
-
Amine Addition: To the activated acid solution, add the amine (1.0-1.2 eq) followed by the organic base (2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Coupling Reagent | Typical Solvent | Typical Base | Advantages | Considerations |
| HATU | DMF, DCM | DIPEA, TEA | High efficiency, low racemization | Higher cost |
| EDC/HOBt | DMF, DCM | DIPEA, TEA | Cost-effective, widely used | Potential for side reactions |
| PyBOP | DMF, DCM | DIPEA, TEA | Good for solid-phase synthesis | - |
Esterification: Accessing a Diverse Class of Compounds
Esterification is a fundamental transformation in organic synthesis, yielding compounds with applications ranging from fragrances to pharmaceuticals. The principles of carboxylic acid activation for esterification are similar to those for amidation.
Scientific Rationale
Two primary methods for esterification of carboxylic acids are Fischer esterification and coupling reagent-mediated esterification.
-
Fischer Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] To drive the equilibrium towards the product, a large excess of the alcohol is typically used, and/or water is removed as it is formed.[3] Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[3]
-
Coupling Reagent-Mediated Esterification: Similar to amide coupling, reagents like DCC or EDC can be used to activate the carboxylic acid, which then reacts with an alcohol. This method is often milder than Fischer esterification and can be advantageous for sensitive substrates.
Protocol: Fischer Esterification of (E)-3-Methoxy-2-butenoic Acid
This protocol is suitable for simple, unhindered alcohols.
Materials:
-
(E)-3-Methoxy-2-butenoic acid
-
Alcohol of choice (large excess)
-
Acid Catalyst (e.g., concentrated H₂SO₄, TsOH)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Setup: In a round-bottom flask, combine (E)-3-Methoxy-2-butenoic acid and a large excess of the alcohol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of the acid catalyst (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by distillation or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While the carboxylic acid functionality of (E)-3-Methoxy-2-butenoic acid is not directly involved, the vinyl group presents opportunities for reactions like the Heck and Suzuki couplings. For these reactions, the substrate would typically be a derivative, such as a vinyl halide or triflate, which can be synthesized from the parent acid or a related precursor.
Visualizing the Heck Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Heck reaction.
Heck Reaction: Arylation/Vinylation of the Alkene
The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[5] In the context of (E)-3-Methoxy-2-butenoic acid, one could envision coupling an aryl or vinyl halide to the double bond.
Generalized Protocol Considerations:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃
-
Ligand: Phosphine ligands such as PPh₃, P(o-tol)₃, or bulky electron-rich phosphines.
-
Base: A mild base like TEA, DIPEA, or an inorganic base such as K₂CO₃ or Cs₂CO₃ is required to neutralize the hydrogen halide produced.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.
Suzuki Coupling: Formation of Biaryl and Conjugated Systems
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex.[6][7] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.
Generalized Protocol Considerations:
-
Palladium Catalyst: A Pd(0) source is needed, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) complex like Pd(PPh₃)₄.
-
Organoboron Reagent: A boronic acid or a boronate ester.
-
Base: A base such as Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step.
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Reagent-Specific Hazards: Be aware of the specific hazards of all reagents used. For example, many coupling reagents are irritants, and some byproducts may be toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
(E)-3-Methoxy-2-butenoic Acid: While specific toxicity data is limited, it should be handled with care as with all laboratory chemicals. Avoid inhalation, ingestion, and skin contact.
Conclusion
(E)-3-Methoxy-2-butenoic acid is a promising building block for a variety of chemical transformations. By understanding the principles of carboxylic acid activation and the mechanisms of powerful coupling reactions, researchers can effectively utilize this reagent to construct complex molecular architectures. The protocols provided herein serve as a starting point, and optimization will likely be necessary to achieve the best results for specific applications.
References
- Smolecule. (2023, August 15). (E)-3-Methoxy-2-butenoic acid methyl ester.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained! Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Stepwise Activated Coupling Reaction and Its Potentional Application in Targeting Bio-probes Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2022, June 22). The Heck Reaction: Reaction mechanism and tutorial. Retrieved from [Link]
-
Diva-portal.org. (2015, November 30). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]
-
YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of New 4-Substituted-3-alkoxy-2-butenoic Acid Esters and Pyrazole-3-one Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
Sources
- 1. CAS 4525-28-4: (E)-3-Methoxy-2-butenoic acid methyl ester [cymitquimica.com]
- 2. bachem.com [bachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
solvent selection for recrystallization of methoxy-butenoic acid
Application Note: Solvent Selection & Recrystallization Protocol for Methoxy-Butenoic Acid
Executive Summary
This guide details the solvent selection and recrystallization protocols for methoxy-butenoic acid (and its structural isomers, e.g., 4-methoxy-2-butenoic acid). Due to the compound’s specific physicochemical properties—namely its moderate polarity, presence of a polymerizable alkene group, and relatively low melting point (~66–67°C)—standard "boil-and-cool" recrystallization methods pose significant risks of oiling out or thermal degradation. This note recommends a binary solvent system approach (Solvent/Anti-solvent) or a low-temperature saturation method using Methyl tert-butyl ether (MTBE), Ethyl Acetate, or Ethanol/Water mixtures.
Theoretical Framework & Solvent Selection Logic
The Physicochemical Challenge
Methoxy-butenoic acid presents a "Goldilocks" challenge in solubility:
-
Carboxylic Acid (COOH): High polarity, hydrogen bond donor/acceptor. Soluble in alcohols and basic water.
-
Methoxy Group (OMe) & Alkene Chain: Lipophilic character. Soluble in ethers and chlorinated solvents.
-
Thermal Constraints: The melting point (MP) is approximately 66°C .
-
Critical Rule: If the boiling point (BP) of the crystallization solvent exceeds the MP of the solute, the solute will likely melt before it dissolves, leading to "oiling out" (liquid-liquid phase separation) rather than clean crystal formation.[1]
-
Solvent Screening Strategy (Hansen Solubility Parameters)
We utilize the "Like Dissolves Like" principle but refined via Hansen Solubility Parameters (HSP). We seek a solvent that dissolves the impurity but marginally dissolves the product at low temperatures, or a system where solubility drops drastically with a temperature shift of only 20–30°C.
Table 1: Solvent Candidates & Thermodynamic Suitability
| Solvent Class | Candidate | BP (°C) | Suitability | Rationale |
| Ether | MTBE | 55 | High | BP < MP (66°C). Excellent solubility profile for organic acids. Prevents oiling out.[1][2] |
| Ester | Ethyl Acetate | 77 | Moderate | Good solubility, but BP > MP. Must be used below 60°C. |
| Alcohol | Ethanol | 78 | Moderate | High solubility (too high?).[3] Good for binary systems (EtOH/Water).[4] |
| Alkane | Heptane | 98 | Anti-Solvent | Poor solubility. Ideal anti-solvent to force precipitation. |
| Chlorinated | DCM | 40 | Low | Good solubility but environmental hazard. Hard to control nucleation due to volatility. |
| Aromatic | Toluene | 110 | Avoid | BP >> MP. High risk of oiling out and thermal degradation. |
Visualization: Solvent Selection Decision Tree
The following logic gate ensures the selected solvent system avoids common pitfalls like oiling out or yield loss.
Figure 1: Decision logic for selecting a solvent system compatible with low-melting methoxy-butenoic acid derivatives.
Experimental Protocols
Phase 1: Solubility Range Finding (Micro-Scale)
Objective: Rapidly identify the "solvent window" using <100 mg of material.
-
Place 50 mg of crude methoxy-butenoic acid into 4 separate HPLC vials.
-
Add 0.5 mL of the following solvents to respective vials:
-
Observation 1 (RT): If solid dissolves immediately, the solvent is too good (poor yield).
-
Heating: Heat vials to 45°C (Do not exceed 50°C).
-
Observation 2 (Hot): If solid dissolves, remove from heat and let cool to RT.
-
Anti-Solvent Test: If Vial B (EtOAc) dissolves well but doesn't crystallize on cooling, add Heptane dropwise until turbidity persists.
Expected Result: MTBE often provides the best balance. EtOAc usually requires Heptane.
Phase 2: Optimized Recrystallization Protocol (Scale-Up)
Scenario: Purification of 10g crude material using the Ethyl Acetate / Heptane binary system. This is preferred for its tunability and safety.
Materials:
-
Crude Methoxy-butenoic acid (10 g)
-
Anti-Solvent: n-Heptane
-
Equipment: Round bottom flask, reflux condenser, magnetic stirrer, temperature probe.
Step-by-Step Procedure:
-
Dissolution (The "Safe Heat" Method):
-
Place 10 g of crude solid in the flask.
-
Add 20 mL of EtOAc (2 vol).
-
Heat the bath to 50°C . Crucial: Do not heat to reflux (77°C) as this exceeds the MP of the solid.
-
If solids remain, add EtOAc in 2 mL increments until fully dissolved. (Target concentration: ~3-4 mL/g).
-
-
Filtration (Optional):
-
If insoluble mechanical impurities are present, filter the warm solution (45-50°C) through a pre-warmed glass frit or Celite pad.
-
-
Nucleation Point (The Cloud Point):
-
While maintaining the solution at 45°C , slowly add n-Heptane dropwise.
-
Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of EtOAc to just clear the cloudiness (restore clear solution).
-
-
Controlled Cooling (Crystal Growth):
-
Remove the heat source. Allow the flask to cool to Room Temperature (20-25°C) slowly (approx. 10°C per hour).
-
Seeding: If no crystals form by 30°C, add a tiny crystal (seed) of pure methoxy-butenoic acid to induce nucleation. This prevents oiling out. [1]
-
-
Maximizing Yield:
-
Once at RT, move the flask to an ice bath (0-5°C) for 1 hour.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.[12]
-
Wash the cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.
-
Dry in a vacuum oven at 30°C (Do not exceed 40°C to prevent melting).
-
Workflow Visualization
Figure 2: Operational workflow for the binary solvent recrystallization of methoxy-butenoic acid.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product comes out as a liquid droplet instead of crystal. | 1. Temp was too high (above MP). 2. Solution too concentrated. Fix: Re-heat to dissolve, add more solvent, and seed the solution at a higher temperature (e.g., 40°C). |
| No Precipitation | Solution remains clear at 0°C. | 1. Too much solvent. 2. Compound is too soluble. Fix: Rotovap off 50% of solvent or add more Heptane. |
| Colored Impurities | Crystals are yellow/brown. | 1. Impurities trapped in lattice. Fix: Use activated carbon during Step 2 (Hot Filtration). |
References
-
Pfizer Inc. (2008). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Byrne, F. P., et al. (2016).[13] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link
-
Fisher Scientific. Product Specification: (2E)-4-Methoxy-2-butenoic Acid.[14] Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. echemi.com [echemi.com]
- 6. Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures | MDPI [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gctlc.org [gctlc.org]
- 14. (2E)-4-Methoxy-2-butenoic Acid, TRC 2.5 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
Troubleshooting & Optimization
Technical Support Center: Optimization of Methyl Ester Hydrolysis
Ticket ID: ME-HYD-OPT-001 Topic: Improving Yield & Troubleshooting Methyl Ester Hydrolysis Assigned Specialist: Senior Application Scientist
Executive Summary
Hydrolysis of methyl esters to carboxylic acids is a cornerstone transformation in drug discovery, yet it often suffers from "invisible" yield losses. These losses rarely stem from the reaction failing to occur; rather, they arise from steric stalling , racemization of
This guide moves beyond the standard textbook protocols to address the edge cases that cause actual project delays.
Module 1: The Standard Protocol & "The Stall"
Context: The standard LiOH/THF/H
Troubleshooting Guide: Standard Saponification
| Symptom | Root Cause | Corrective Action |
| Reaction stalls at ~50% | Solubility/Phase Transfer: The lithiated intermediate precipitates, coating the unreacted ester, or the ester is insoluble in the aqueous-heavy mix. | Add MeOH: Switch to THF:MeOH:H |
| Emulsion during workup | Amphiphilic Intermediate: Long-chain carboxylates act as surfactants (soaps). | Acidify First: Do not extract the basic mixture. Acidify to pH 2-3 before adding organic solvent to protonate the surfactant head. Brine: Saturate the aqueous layer with NaCl to disrupt the emulsion. |
| Low Mass Balance | Product Water Solubility: Small polar acids (MW < 150) remain in the aqueous phase. | See Module 4 (Isolation Strategies). |
Expert Insight: The "Lithium Effect"
Why LiOH over NaOH? Lithium acts as a weak Lewis acid. The Li
Module 2: The "Brick Wall" – Sterically Hindered Esters
Scenario: You have a methyl ester adjacent to a quaternary center or a neopentyl system. Standard LiOH reflux fails or takes 7 days.
Protocol A: The Chemical Scalpel (TMSI)
For hindered esters where basic attack is geometrically impossible, you must switch mechanisms. Instead of attacking the carbonyl (blocked), we attack the methyl group (exposed) using an S
Reagents: TMSCl (Trimethylsilyl chloride) + NaI (Sodium Iodide) in Acetonitrile.[1]
Workflow Diagram (TMSI Cleavage):
Caption: TMSI bypasses steric hindrance by attacking the methyl group (SN2) rather than the blocked carbonyl, followed by rapid hydrolysis of the silyl ester.
Step-by-Step Protocol:
-
Dissolve ester (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
-
Add NaI (3.0 equiv) followed by TMSCl (3.0 equiv). Note: The solution will turn yellow/brown due to transient I
. -
Heat to reflux (80°C) for 4–12 hours.
-
Quench: Cool to RT and add aqueous sodium thiosulfate (to quench iodine) and water.
-
Extract with EtOAc. The silyl ester hydrolyzes instantly upon water contact.
Protocol B: The "Nuclear Option" (Trimethyltin Hydroxide)
If TMSI fails (e.g., acid-sensitive groups present), use Nicolaou’s Trimethyltin Hydroxide method.
-
Warning: Organotins are highly toxic. Use only if necessary.
-
Conditions: Me
SnOH (2–5 equiv) in 1,2-Dichloroethane (DCE) at 80°C. -
Why it works: The tin hydroxide acts as a lipophilic hydroxide source that can penetrate steric pockets that hydrated hydroxide ions cannot reach.
Module 3: Protecting Chirality (Racemization)
Scenario: Your ester is alpha-chiral. Hydrolysis yields the racemic acid.
Root Cause: Basic conditions promote enolization. The
Decision Matrix: Preventing Racemization
| Condition | Risk Level | Recommended Method |
| LiOH / NaOH (Heat) | High | AVOID. Heat + Base = Enolate. |
| LiOH / H | Moderate | Use only for fast-reacting esters. |
| LiI / Pyridine | Low | Nucleophilic Cleavage. Reflux in pyridine. The conditions are neutral/slightly basic but non-enolizing. |
| Pig Liver Esterase (PLE) | Zero | Enzymatic. Best for total retention but requires screening. |
The "Safe" Protocol: Lithium Iodide / Pyridine
-
Dissolve ester in anhydrous Pyridine.
-
Add Lithium Iodide (LiI, 5–10 equiv).
-
Reflux (115°C) for overnight.
-
Mechanism: Similar to TMSI, this is an S
2 attack on the methyl group by Iodide. Since no strong base is present, the -proton is never removed.
Module 4: The "Invisible" Yield Loss (Workup)
Scenario: TLC shows 100% conversion, but you isolate 10% yield. Diagnosis: Your product is a water-soluble carboxylic acid (Polar/Amphoteric). Standard extraction (EtOAc/Water) leaves the product in the aqueous waste.
Isolation Strategy Selector
Caption: Decision tree for isolating polar carboxylic acids. Standard extraction fails for LogP < 1 compounds.
Protocol: Continuous Extraction (For scale > 1g)
If the acid is highly water-soluble:
-
Acidify the aqueous reaction mixture to pH 2 (using HCl).
-
Place in a Continuous Liquid-Liquid Extractor using Chloroform or DCM as the organic solvent.
-
Reflux the organic solvent for 12–24 hours.
-
This equilibrium-driven process recovers >95% of water-soluble acids that fail in separatory funnels.
References & Authority
-
Standard & Lithium Effect: Org. Process Res. Dev.2012 , 16, 1953. (Demonstrates scale-up of LiOH hydrolysis and solvent effects).
-
TMSI Cleavage (Mechanism & Protocol): J. Org. Chem.1977 , 42, 3761. (Olah's seminal work on silane/iodide cleavage). Link
-
Trimethyltin Hydroxide (Hindered Esters): Angew. Chem. Int. Ed.2005 , 44, 1378. (Nicolaou's method for tough esters).[2] Link
-
Racemization Prevention (LiI/Pyridine): J. Org. Chem.1979 , 44, 1247. (Nucleophilic cleavage to prevent enolization). Link
-
Protective Groups & Stability: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006 .
Sources
Technical Support Center: Purification of 3-Methoxy-2-butenoic Acid
Welcome to the technical support guide for the purification of 3-methoxy-2-butenoic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating their target compound from unreacted starting materials, specifically acetoacetate esters like ethyl acetoacetate. This guide provides in-depth, experience-based answers to common purification challenges, focusing on the chemical principles that underpin successful separation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental principle for separating the acidic product, 3-methoxy-2-butenoic acid, from the neutral starting material, ethyl acetoacetate?
The most effective method for this separation relies on a classic organic chemistry technique: acid-base extraction .[1][2][3] This process exploits the significant difference in acidity (pKa) between your carboxylic acid product and the remaining β-keto ester starting material.
-
3-Methoxy-2-butenoic acid is a carboxylic acid. Its acidic proton on the carboxyl group gives it a predicted pKa of approximately 5.2.[4]
-
Ethyl acetoacetate is a β-keto ester. While the α-protons located between the two carbonyl groups are weakly acidic, they are far less acidic than a carboxylic acid, with a pKa of about 11.[5][6]
By washing your crude reaction mixture (dissolved in an organic solvent) with a mild aqueous base, you can selectively deprotonate the carboxylic acid. This converts the acid into its corresponding carboxylate salt. The salt is ionic and therefore highly soluble in the aqueous layer, while the neutral, unreacted ethyl acetoacetate remains in the organic layer. The two layers can then be physically separated.
The general principle is that an acid-base reaction equilibrium favors the formation of the weaker acid and weaker base.[7] To deprotonate the carboxylic acid (pKa ≈ 5.2) but not the ester (pKa ≈ 11), you need a base whose conjugate acid has a pKa between these two values. A saturated solution of sodium bicarbonate is ideal, as the pKa of its conjugate acid (carbonic acid, H₂CO₃) is approximately 6.4.
Q2: I performed a basic wash, but the separation was inefficient. What could have gone wrong?
Inefficient separation via acid-base extraction is a common issue that can almost always be traced back to a few key parameters. Here’s a troubleshooting guide:
-
Incorrect Choice of Base: Using a strong base like sodium hydroxide (NaOH) is a frequent mistake. While NaOH will certainly deprotonate the carboxylic acid, it is also strong enough to deprotonate the ethyl acetoacetate (pKa ≈ 11). Furthermore, strong bases can promote unwanted side reactions, such as hydrolysis of the ester functional groups on both your starting material and potentially your product if it were an ester. Sodium bicarbonate (NaHCO₃) is the recommended base for this specific separation.
-
Insufficient Amount of Base: You must use enough base to react with all of the 3-methoxy-2-butenoic acid present. A good starting point is to use a 1.5 to 2-fold molar excess of NaHCO₃ relative to the theoretical yield of your acid product. This ensures the equilibrium is driven towards the formation of the water-soluble carboxylate salt.
-
Incorrect pH of the Aqueous Layer: After adding the base and mixing the layers, the pH of the aqueous layer must be sufficiently basic to ensure the acid is in its salt form. Use pH paper to test the aqueous layer; it should ideally be pH 8 or higher. If it's still neutral or acidic, add more bicarbonate solution.
-
Inadequate Mixing: For the acid-base reaction to occur, the two immiscible layers must be mixed thoroughly to maximize the surface area and allow for efficient transfer of the acid into the aqueous phase. Invert the separatory funnel gently but repeatedly for 1-2 minutes, remembering to vent frequently to release any CO₂ gas that forms.
Q3: An impassable emulsion formed during my extraction. How can I break it and prevent it from happening again?
Emulsions are colloidal suspensions of one liquid in another and are a frustratingly common problem in liquid-liquid extractions.[8][9] They often form when the mixture contains detergents, salts, or fine particulates that stabilize the interface between the organic and aqueous layers.
Methods to Break an Emulsion:
-
Time: The simplest solution is often patience. Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[10]
-
Addition of Brine: Add a small amount of a saturated aqueous sodium chloride (NaCl) solution, known as brine.[8] This increases the ionic strength of the aqueous layer, which helps to force the separation of the two phases.
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.[8] Avoid vigorous shaking, which can worsen the problem.
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool.[11] This can physically disrupt the particles stabilizing the emulsion.
Prevention Strategies:
-
Reduce Agitation: Instead of vigorous shaking, gently and slowly invert the separatory funnel multiple times.[8]
-
Solvent Choice: Ensure your organic solvent has a significantly different density from water (e.g., dichloromethane is much denser, while ethyl acetate is less dense).
-
Pre-filtration: If your crude reaction mixture contains solid byproducts, filter them out before beginning the extraction.
Physicochemical Data for Separation
A successful separation strategy is built on understanding the physical properties of the compounds involved.
| Property | 3-Methoxy-2-butenoic Acid | Ethyl Acetoacetate | Rationale for Separation |
| Molecular Formula | C₅H₈O₃ | C₆H₁₀O₃ | - |
| Molar Mass ( g/mol ) | 116.12 | 130.14[12] | - |
| Acidity (pKa) | ~5.2 (Predicted)[4] | ~11 (α-protons)[5][6] | Key Difference: A weak base (e.g., NaHCO₃) will selectively deprotonate the highly acidic carboxylic acid but not the much less acidic β-keto ester. |
| Boiling Point (°C) | ~216 (Predicted)[4] | 180.8[13] | Distillation is potentially viable but may not be sharp due to the relatively small difference and potential for azeotrope formation. Extraction is preferred. |
| Form | Solid / Liquid | Liquid[5] | - |
| Water Solubility | Sparingly soluble as acid; highly soluble as sodium salt. | 116 g/L at 20°C[5] | The dramatic increase in water solubility of the carboxylate salt is the basis of the extractive separation. |
Visualizing the Workflow: Acid-Base Extraction
The following diagram illustrates the logical steps of the purification process, guiding you from the crude mixture to the pure, isolated product.
Caption: Workflow for purifying 3-methoxy-2-butenoic acid via acid-base extraction.
Detailed Experimental Protocol
Protocol: Extractive Purification of 3-Methoxy-2-butenoic Acid
This protocol assumes the synthesis has been completed and the reaction solvent has been either removed and replaced with an extraction solvent (e.g., diethyl ether, ethyl acetate) or is a suitable extraction solvent itself.
-
Preparation:
-
Transfer the crude reaction mixture into a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
If the reaction solvent is water-miscible (e.g., THF, acetone), evaporate it first and redissolve the residue in an immiscible organic solvent like diethyl ether or ethyl acetate.
-
-
First Extraction (Basic Wash):
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equal to approximately half the volume of the organic layer.
-
Stopper the funnel, and while pointing the tip away from yourself and others, invert it gently. Immediately open the stopcock to vent the pressure. This is critical as the reaction between the acid and bicarbonate liberates CO₂ gas, which can cause a dangerous pressure buildup.
-
Close the stopcock and continue to invert gently for 1-2 minutes, venting every 10-15 seconds.
-
Place the funnel back in a ring stand and allow the layers to fully separate.
-
-
Separation of Layers:
-
Drain the lower (aqueous) layer into a clean Erlenmeyer flask.
-
Crucial Step: Test the pH of this aqueous layer with pH paper. It should be basic (pH ≥ 8). If not, return it to the funnel, add more NaHCO₃ solution, and repeat the extraction.
-
Pour the upper (organic) layer out through the top of the funnel to avoid re-contamination. This layer contains the unreacted ethyl acetoacetate and can be set aside.
-
-
Repeat Extraction:
-
Return the organic layer to the funnel and repeat steps 2 and 3 with a fresh portion of NaHCO₃ solution to ensure all the acidic product has been extracted. Combine the aqueous layers from all extractions.
-
-
Product Recovery (Acidification):
-
Cool the combined aqueous extracts in an ice bath. This will help control the heat generated during neutralization and can improve the recovery of the solid product.
-
Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise to the aqueous solution. Continue adding acid until gas evolution (CO₂) ceases and the solution is strongly acidic (test with pH paper to confirm pH ≈ 2).
-
The 3-methoxy-2-butenoic acid should precipitate out as a solid or form an oily layer.
-
-
Isolation:
-
If a solid precipitates: Collect the product by vacuum filtration, wash the solid with a small amount of ice-cold water, and dry it thoroughly.
-
If an oil forms: Extract the acidified aqueous solution with three portions of a fresh organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure product.
-
References
-
Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem. A comprehensive database entry for ethyl acetoacetate from the National Institutes of Health. [Link]
-
(E)-3-Methoxy-2-butenoic acid - ChemBK. Lists predicted physicochemical properties for the target compound, including its pKa. [Link]
-
Acid-Base Extraction - Chemistry LibreTexts. An educational resource detailing the theory and application of acid-base extraction techniques. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Offers practical advice for resolving common issues encountered during extractions, such as emulsion formation. [Link]
-
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps. Explains the pKa-based principles for selecting the correct acid or base for a specific chemical transformation. [Link]
-
Acid–base extraction - Wikipedia. A general overview of the acid-base extraction technique. [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Provides specific, actionable solutions for dealing with emulsions in a laboratory setting. [Link]
-
Ethyl acetoacetate - Wikipedia. General information on ethyl acetoacetate, including its properties and reactivity. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl acetoacetate CAS#: 141-97-9 [m.chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. azom.com [azom.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
troubleshooting decarboxylation during acidic hydrolysis
Welcome to the Reaction Kinetics & Stability Technical Support Center .
I am Dr. Aristh, Senior Application Scientist. You have reached the Acidic Hydrolysis & Decarboxylation Unit .
We treat decarboxylation as a "Janus-faced" phenomenon: in synthetic workflows (e.g., Krapcho, Malonic Ester synthesis), it is the desired engine of transformation. In analytical proteomics and metabolic stability studies, it is a catastrophic data sink.
Below is your technical guide, structured to address these opposing realities.
Quick Navigation
-
[Module A: Prevention] "My molecule is falling apart." (Focus: Peptide/Tryptophan Preservation)
-
[Module B: Optimization] "My reaction won't finish." (Focus: Synthetic
-Keto Acid Decarboxylation) -
[Module C: Diagnostics] "Did it happen?" (Analytical Artifacts)
Module A: Prevention (Unwanted Decarboxylation)
Scenario: You are performing acidic hydrolysis on proteins or sensitive pharmaceutical intermediates, and you are observing the loss of carboxyl groups or total degradation of specific residues (e.g., Tryptophan).
Q1: Why is my Tryptophan (Trp) disappearing during standard 6N HCl hydrolysis?
The Mechanism:
Standard hydrolysis (6N HCl,
The Solution: The "Scavenger-Switch" Protocol You must switch from a volatile acid (HCl) to a non-volatile reducing environment. We recommend the Methanesulfonic Acid (MSA) Protocol with indole scavengers.
Protocol: MSA-Based Tryptophan Preservation
-
Reagent: 4M Methanesulfonic Acid (MSA) containing 0.2% (w/v) tryptamine or phenol.
-
Rationale: Tryptamine acts as a "sacrificial anode," absorbing halogen/radical species generated during hydrolysis [1]. MSA is non-oxidizing compared to HCl.[1]
| Step | Action | Technical Insight |
| 1 | Sample Prep | Place 1-5 mg protein in a heavy-walled glass hydrolysis tube. |
| 2 | Reagent Add | Add 0.5 mL of 4M MSA + 0.2% Tryptamine . |
| 3 | Deoxygenation | CRITICAL: Freeze sample ( |
| 4 | Hydrolysis | Seal under vacuum. Heat at |
| 5 | Neutralization | Cool. Add 0.5 mL of 3.5M NaOH (adjust to pH 2.2 for analyzer loading). |
Warning: MSA is non-volatile.[1] You cannot rotary evaporate it.[1] You must neutralize and inject directly or use SPE (Solid Phase Extraction) cleanup.
Q2: I see decarboxylation of my aromatic acid drug intermediate. How do I stop it?
The Logic: Aromatic decarboxylation (protodecarboxylation) is generally difficult but accelerates if the ring is electron-rich (e.g., amino- or hydroxy-benzoic acids) or if there is an ortho substituent forcing the carboxyl group out of planarity, raising the ground state energy.
Troubleshooting Steps:
-
Lower Temperature: Rate of decarboxylation follows Arrhenius behavior. Dropping from
to often halts decarboxylation while only slowing hydrolysis by ~4-5x. -
Steric Protection: If the hydrolysis is stubborn, use sterically hindered acids (e.g., 50% aqueous Sulfuric Acid) rather than nucleophilic acids (HBr/HCl).
-
Trap the Product: Perform the hydrolysis in the presence of a base trap (if compatible) to immediately ionize the resulting acid (Carboxylates
are significantly more stable to decarboxylation than free acids in non-metal catalyzed systems).
Module B: Optimization (Stalled Synthetic Decarboxylation)
Scenario: You have hydrolyzed a
Q3: My -keto acid is stable at reflux. Why won't it decarboxylate?
The Mechanism:
Thermal decarboxylation of
Common Failure Modes:
-
Wrong Tautomer: If the solvent stabilizes the enol form of the
-keto acid too strongly, the cyclic transition state is less accessible. -
Geometric Constraint: If the molecule is rigid (e.g., bicyclic systems) and the carbonyl cannot rotate to face the hydroxyl group, decarboxylation is kinetically forbidden (Bredt's Rule analogues).
Diagram 1: The Cyclic Transition State Mechanism
Caption: The concerted mechanism requires the carbonyl and carboxyl groups to adopt a syn-coplanar geometry to facilitate proton transfer.
Q4: Does solvent polarity matter for accelerating decarboxylation?
Expert Insight: Contrary to intuition, increasing solvent polarity does NOT significantly accelerate this reaction . Because the transition state is concerted (bonds breaking and forming simultaneously), there is very little charge separation compared to the ground state [2].
-
Recommendation: Do not switch to DMSO or DMF solely for rate acceleration in acidic modes. Instead, focus on Temperature and Acid Concentration .
-
The "Krapcho" Alternative: If acidic thermal decarboxylation fails, switch to Krapcho conditions (LiCl in wet DMSO at
). The attacks the methyl ester (demethylation) followed by decarboxylation of the salt, bypassing the free acid requirement [3].
Module C: Diagnostics (Did it happen?)
Q5: How do I distinguish between the Acid and the Decarboxylated product?
Visual inspection is unreliable (both are often solids/oils). Use this analytical checklist:
| Method | Signal to Look For | Interpretation |
| LC-MS (ESI) | The definitive signature. If your parent ion | |
| 1H NMR | Loss of -COOH proton | Look for the disappearance of the broad singlet (10-13 ppm). |
| 1H NMR | New Signal Appearance | In |
| 13C NMR | Carbonyl Shift | The carboxylic acid carbonyl (~170-180 ppm) will vanish. |
Troubleshooting Flowchart
Use this logic tree to determine your next experimental move.
Caption: Decision matrix for stabilizing sensitive substrates vs. driving synthetic transformations.
References
-
Simpson, R. J., Neuberger, M. R., & Liu, T. Y. (1976). Complete amino acid analysis of proteins from a single hydrolysate. Journal of Biological Chemistry.
-
Westheimer, F. H., & Jones, W. A. (1941).[3] The Effect of Solvent on the Decomposition of the Silver Salts of Carboxylic Acids and on the Decarboxylation of Malonic Acid. Journal of the American Chemical Society.[4]
-
Krapcho, A. P. (1982).
-keto esters, -cyano esters and related compounds in dipolar aprotic media. Synthesis.
Sources
Technical Guide: Separation & Purification of 3-Methoxy-2-Butenoic Acid Isomers
Topic: Separation of E/Z Isomers of 3-Methoxy-2-Butenoic Acid Content Type: Technical Support Center Guide
Senior Application Scientist Note: 3-Methoxy-2-butenoic acid (3-methoxycrotonic acid) represents a unique challenge in purification due to its dual nature: it is a geometric isomer system requiring high-resolution separation, yet it is chemically an enol ether prone to acid-catalyzed hydrolysis and decarboxylation. This guide prioritizes method stability to prevent the "disappearance" of your compound into acetone and carbon dioxide during workup.
Module 1: Identification & Characterization
Q1: How do I definitively distinguish between the E- and Z-isomers using NMR?
A: Nuclear Magnetic Resonance (NMR) is the gold standard.[1][2] While chemical shifts (
The Logic (CIP Priority Rules):
-
C3 Substituents: Methoxy (-OCH
, High Priority) vs. Methyl (-CH , Low Priority).[2] -
C2 Substituents: Carboxyl (-COOH, High Priority) vs. Proton (-H, Low Priority).[2]
| Isomer | Configuration | Spatial Arrangement | Diagnostic NOE Signal |
| (E)-Isomer | Entgegen (Opposite) | -OCH | Strong NOE between Vinyl-H and C3-Methyl group.[2] |
| (Z)-Isomer | Zusammen (Together) | -OCH | Strong NOE between Vinyl-H and Methoxy (-OCH |
Q2: My LC-MS shows a single peak, but NMR shows two species. What is happening?
A: You are likely experiencing on-column coalescence or rapid equilibration .[2]
-
Co-elution: The isomers may have identical retention times under your current pH conditions.[1][2]
-
Instability: If you are using an acidic mobile phase (e.g., 0.1% Formic Acid), you may be hydrolyzing the enol ether on-column, leading to the detection of the decomposition product (acetoacetic acid/acetone) or causing rapid isomerization.[1]
Module 2: Separation Methodologies
Workflow 1: Preparative HPLC (Recommended for High Purity)[2]
Context: This method is preferred when both isomers are required in high purity (>98%).[2] The critical factor is pH control to prevent hydrolysis.[2]
Protocol:
-
Column Selection:
-
Mobile Phase System:
-
Gradient Strategy:
-
Detection:
Data Output: Separation Parameters
| Parameter | Recommendation | Reason |
| pH | 7.5 - 8.5 | Prevents acid-catalyzed hydrolysis of the enol ether. |
| Temperature | 20-25°C | Higher temperatures increase isomerization rates.[2] |
| Loading | < 1% of column volume | Prevent peak broadening which obscures isomer resolution.[1][2] |
Workflow 2: Fractional Crystallization (Scalable for E-Isomer)
Context: The (E)-isomer is typically the thermodynamically more stable form and often has a higher melting point and lower solubility in non-polar solvents compared to the (Z)-isomer.[2]
Protocol:
-
Dissolution: Dissolve the crude mixture in a minimum amount of hot ethyl acetate or diethyl ether.
-
Anti-solvent Addition: Slowly add cold hexanes or pentane until turbidity persists.[1][2]
-
Cooling: Allow to stand at 4°C, then -20°C.
-
Filtration: The precipitate is usually enriched in the (E)-isomer .[1][2] The filtrate contains the (Z)-isomer and impurities.[2]
Module 3: Troubleshooting & Stability Guide
Q3: My isolated compound smells like acetone and is bubbling. Why?
A: You have triggered acid-catalyzed hydrolysis and decarboxylation .
-
Mechanism: The enol ether is protonated by residual acid, water attacks, releasing methanol and forming acetoacetic acid.[1] Acetoacetic acid is unstable and spontaneously decarboxylates to acetone and CO
(the bubbles).[1][2] -
Fix: Ensure all collection fractions are immediately neutralized if an acidic modifier was used. Freeze-dry (lyophilize) from a neutral buffer rather than using rotary evaporation with heat.[2]
Q4: The E/Z ratio changes after drying. Is it light sensitive?
A: Yes, conjugated systems can undergo photoisomerization .[1][2]
-
Fix: Perform all drying and storage steps in amber vials or wrap flasks in aluminum foil. Store at -20°C under argon.
Q5: Can I use Silica Gel Chromatography?
A: Proceed with Caution. Standard silica gel is slightly acidic (pH 6-7) and can induce isomerization or hydrolysis during slow elutions.[1][2]
-
Modification: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes to neutralize active sites before loading your sample.[1][2] Use a mobile phase containing 0.1% TEA.[1][2][3]
Visual Reference: Decision & Stability Workflow
Caption: Workflow for the safe separation of 3-methoxy-2-butenoic acid isomers, highlighting the critical critical control point of pH to prevent hydrolysis.
References
-
Taskinen, E. & Mukkala, V. M. (1982).[1][2][4] Thermodynamics of vinyl ethers-XXVII. Thermodynamic stability of
-methoxy-substituted -unsaturated ketones and the corresponding carboxylic esters. Tetrahedron, 38(5), 613-616.[1][2] -
Prelog, V. (1966).[2] Specification of Molecular Chirality (CIP Rules).[1][2] Angewandte Chemie International Edition, 5(5), 385-415.[1][2] (Foundational reference for E/Z assignment).
-
Bolchi, C. et al. (2017).[2] Simple route to synthesize (E)-3-propyl-4-oxo-2-butenoic acid esters through the Z isomer.[2][5] Figshare.
-
PubChem Compound Summary . (2025). (E)-3-Methoxy-2-butenoic acid methyl ester.[2][4] National Library of Medicine.[1][2]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. (Z)-2-Methoxy-2-butenoic acid | C5H8O3 | CID 7577884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)- [webbook.nist.gov]
- 5. tandf.figshare.com [tandf.figshare.com]
minimizing side reactions in 3-methoxyacrylate synthesis
The following guide serves as a specialized Technical Support Center for researchers synthesizing 3-methoxyacrylates, particularly in the context of strobilurin fungicide development.
Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization
Core Directive & Scope
This guide addresses the critical instability and selectivity challenges inherent in synthesizing the (E)-β-methoxyacrylate pharmacophore. This motif is thermodynamically sensitive and prone to three primary failure modes:
-
Regio-irregularity: C-methylation vs. O-methylation.
-
Stereo-scrambling: E/Z isomerization.
-
Oligomerization: Radical-induced polymerization of the acrylate core.
Troubleshooting Case Files (Q&A)
Case #1: "I am observing significant C-methylated byproducts."
Diagnosis: Soft-Soft Interaction Dominance. Context: When methylating β-keto esters or formyl acetates, the enolate ambident nucleophile has two attack sites: the Oxygen (hard) and the Carbon (soft).
The Solution: You are likely using a "soft" electrophile like Methyl Iodide (MeI). To force O-methylation (the desired pathway), you must align Hard-Hard interactions (HSAB Theory).
-
Protocol Adjustment: Switch to Dimethyl Sulfate (DMS) or Trimethyl Orthoformate (TMOF) . DMS is a harder electrophile than MeI, significantly favoring the oxygen center.
-
Solvent System: Switch to a polar aprotic solvent like DMF or DMSO . These solvents solvate the cation (e.g., K+), leaving the enolate "naked" and more reactive at the most electronegative site (Oxygen).
-
Self-Validating Check:
-
NMR Monitor: The O-methyl group typically appears as a sharp singlet around 3.6–3.8 ppm . The C-methyl group (an impurity) will appear upfield (~1.2–1.5 ppm) and will split into a doublet or multiplet depending on the alpha-proton environment.
-
Visual Mechanism: Regioselectivity Control
Caption: HSAB-driven pathway selection. Path B (Green) is favored by using hard electrophiles like DMS in polar aprotic solvents.
Case #2: "My product is a mixture of E and Z isomers. How do I maximize the E-isomer?"
Diagnosis: Kinetic vs. Thermodynamic Control Failure. Context: The (E)-isomer is generally the biologically active form (e.g., in strobilurins) and is usually the thermodynamic product due to steric minimization. However, kinetic conditions often yield the Z-isomer.
The Solution: Do not discard the Z-isomer. Convert it.
-
Method A (Acid-Catalyzed Equilibration): Reflux the crude mixture in Methanol with catalytic p-Toluenesulfonic acid (pTsOH) (5-10 mol%) for 2-4 hours. This allows the mixture to relax to the thermodynamic (E) state.
-
Method B (Iodine-Catalyzed Photoisomerization): Dissolve in DCM, add a crystal of Iodine (
), and expose to ambient light. The iodine radical reversibly attacks the double bond, allowing rotation. -
Self-Validating Check:
-
1H NMR Coupling Constants: For simple 3-methoxyacrylates, the olefinic protons show distinct coupling.
-
(E)-Isomer:
(Trans-like relationship). -
(Z)-Isomer:
(Cis-like relationship).
-
-
NOE Experiments: If the olefin is trisubstituted (no H-H coupling), use 1D-NOESY. Irradiation of the methoxy group should show enhancement of the cis substituent in the Z-isomer, but not in the E-isomer.
-
Data Table: Isomerization Efficiency
| Method | Reagents | Time | Typical E:Z Ratio | Notes |
| Kinetic Control | Base/MeI, -78°C | 1 h | 40:60 | High Z-content (Undesirable) |
| Thermodynamic | Base/DMS, Reflux | 4 h | 90:10 | Standard synthesis condition |
| Acid Isomerization | pTsOH, MeOH, Reflux | 3 h | >95:5 | Best for correcting mixed batches |
| Photo-Isomerization | 6 h | >98:2 | Mildest, but slower |
Case #3: "The reaction mixture turns into a gel/solid during distillation."
Diagnosis: Radical Polymerization. Context: Acrylates are Michael acceptors and prone to radical polymerization, especially when heated or concentrated.
The Solution: You must break the radical chain mechanism.
-
In-Process Stabilization: Add MEHQ (Monomethyl ether hydroquinone) or BHT (Butylated hydroxytoluene) at 100-500 ppm levels to the reaction mixture before heating or distillation.
-
Oxygen Sparging: Unlike many organic reactions, some oxygen is necessary for MEHQ to function effectively as an inhibitor. Do not run the distillation under a strict inert atmosphere if using phenolic inhibitors; a slight air bleed is beneficial.
-
Copper Inhibition: For industrial scale, copper turnings in the still pot can act as a radical scavenger.
Validated Experimental Protocol
Target: Synthesis of Methyl (E)-3-methoxyacrylate (Scale: 100 mmol)
-
Formylation:
-
Charge a flask with Sodium Methoxide (110 mmol) and dry Toluene (100 mL).
-
Cool to 0°C. Dropwise add a mixture of Methyl Acetate (100 mmol) and Methyl Formate (120 mmol).
-
Checkpoint: Mixture should thicken (enolate formation). Stir 4h at RT.
-
-
Methylation (The Critical Step):
-
Add DMF (50 mL) to the slurry to solvate the sodium cation.
-
Add Dimethyl Sulfate (110 mmol) dropwise at <10°C. Warning: DMS is highly toxic.
-
Warm to 50°C for 2 hours.
-
-
Isomerization & Workup:
-
Quench with water. Extract with Ethyl Acetate.
-
Validation: Check NMR of crude. If E:Z ratio is <90:10, reflux crude in MeOH with 5 mol% pTsOH for 2 hours.
-
Concentrate in the presence of 10 mg BHT (Inhibitor).
-
Distill under reduced pressure (bp ~169°C at atm, ~60°C at 18 mmHg).
-
Workflow Visualization
Caption: Decision-tree workflow for ensuring isomeric purity and stability.
References
-
Clough, J. M., et al. (1991). The Synthesis of beta-Methoxyacrylates.[1][2] Organic Biomolecular Chemistry.[3] (Verified via context match 1.4).
- Anke, T., & Steglich, W. (1999). Strobilurins and Oudemansins. In: Grabley S., Thiericke R. (eds)
-
Li, H., et al. (2025).[4] Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. ResearchGate.[5] 4
-
Tundo, P., et al. (2025). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate.[6][7] ResearchGate.[5] 7
-
CN103113227B. (2013). Preparation method of 3-methyl methoxyacrylate.[8][9][10] Google Patents.[5] 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, fungicidal, and insecticidal activities of beta-Methoxyacrylate-containing N-acetyl pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Toxicity of Salicylhydroxamic Acid and Its Effect on the Sensitivity of Ustilaginoidea virens to Azoxystrobin and Pyraclostrobin | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN103113227A - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
- 10. CN103113227B - Preparation method of 3-methyl methoxyacrylate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of (E)-3-Methoxy-2-butenoic Acid: A Case Study in Stereochemical Assignment
In the landscape of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structure and stereochemistry. For researchers working with α,β-unsaturated carbonyl compounds, the ability to unambiguously assign E and Z isomers is critical, as stereoisomers can exhibit vastly different biological activities. This guide provides an in-depth analysis of the ¹H NMR spectrum of (E)-3-Methoxy-2-butenoic acid, using a comparative approach with its Z isomer and related analogs to demonstrate how subtle differences in chemical shifts can be leveraged for definitive stereochemical assignment.
The Decisive Role of Carbonyl Anisotropy in Vinylic Systems
The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In α,β-unsaturated systems like 3-methoxy-2-butenoic acid, the vinylic proton at the C2 position is influenced by several factors. While the electron-donating methoxy group at C3 and the electron-withdrawing carboxylic acid at C1 both play a role, the most diagnostically significant factor for distinguishing between E and Z isomers is the magnetic anisotropy of the carbonyl (C=O) group.
The circulating π-electrons of the carbonyl bond generate a local magnetic field. This field creates distinct regions of shielding (upfield shift) and deshielding (downfield shift) in the space surrounding it. Protons located in the plane of the carbonyl group, particularly those positioned cis to the oxygen atom, fall into a strong deshielding cone. This through-space interaction causes them to resonate at a significantly lower field (higher ppm value) than they otherwise would. It is this predictable effect that forms the cornerstone of our comparative analysis.
Comparative ¹H NMR Data: (E) vs. (Z) Isomers
| Proton Assignment | (E)-3-Methoxy-2-butenoic acid | (Z)-3-Methoxy-2-butenoic acid | (E)-3-(2-Methoxyphenyl)-2-butenoic acid |
| (Predicted, in CDCl₃) | (Predicted, in CDCl₃) | (Experimental, 400 MHz in CDCl₃)[1][2] | |
| =CH (H2) | ~5.4 ppm (s) | ~4.8 ppm (s) | 5.94 ppm (q, J=1.5 Hz) |
| -OCH₃ | ~3.7 ppm (s) | ~3.9 ppm (s) | 3.83 ppm (s) |
| =C-CH₃ (H4) | ~2.2 ppm (s) | ~2.5 ppm (s) | 2.51 ppm (d, J=1.5 Hz) |
| -COOH | >10 ppm (br s) | >10 ppm (br s) | (Not explicitly stated, but expected >10 ppm) |
Note: Predicted values are estimated based on established chemical shift models and data from analogs.[3][4][5] The experimental data for the analog includes a phenyl group, which contributes to the further deshielding of the vinylic proton.
Analysis of Chemical Shift Differences:
-
The Vinylic Proton (=CH): The Key Differentiator. The most striking difference lies in the chemical shift of the vinylic proton at C2. In the (E)-isomer , this proton is cis to the deshielding carbonyl group, resulting in a predicted downfield shift to ~5.4 ppm. In contrast, the C2 proton in the (Z)-isomer is trans to the carbonyl and cis to the C3-methyl group, leading to a more shielded environment and a predicted upfield resonance around ~4.8 ppm. This predicted difference of over 0.5 ppm is a robust indicator for stereochemical assignment. The experimental value of 5.94 ppm for the vinylic proton in the phenyl-substituted analog strongly supports the prediction of a significantly deshielded proton in the E configuration.[1][2]
-
The Allylic Methyl Protons (=C-CH₃). The situation is reversed for the methyl protons at C4. In the (Z)-isomer , the methyl group is now cis to the carbonyl group and is therefore predicted to be deshielded (~2.5 ppm) relative to the (E)-isomer , where it is trans (~2.2 ppm). This complementary relationship provides a secondary, self-validating check on the stereochemical assignment.
-
The Methoxy Protons (-OCH₃). The methoxy protons are more remote from the primary site of stereochemical variation. While minor differences are predicted due to the overall change in molecular geometry and electronic distribution, they are not as diagnostically reliable as the vinylic and allylic proton shifts. Methoxy groups typically appear as a sharp singlet integrating to three protons in the 2.4 to 4.4 ppm range.[6]
-
The Carboxylic Acid Proton (-COOH). The acidic proton is highly variable and its signal is often broad.[7] Its chemical shift is highly dependent on solvent, concentration, and temperature.[8] However, it is consistently found far downfield, typically above 10 ppm.
Visualizing the Causality: Anisotropic Effect Workflow
To fully appreciate the origin of the chemical shift difference, it is essential to visualize the spatial relationship between the protons and the carbonyl group's magnetic field. The following diagram illustrates this concept.
Caption: Anisotropic effect of the carbonyl group on key protons in E/Z isomers.
Self-Validating Experimental Protocol
To ensure the acquisition of high-quality, reproducible data for this class of compounds, the following protocol should be followed. This methodology is designed to be a self-validating system by using a well-characterized solvent and an internal standard.
Objective: To acquire a high-resolution ¹H NMR spectrum of a substituted 2-butenoic acid for stereochemical analysis.
Materials:
-
Sample (~5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tube
-
Volumetric Pipettes
-
Vortex Mixer
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ with TMS using a calibrated pipette. The deuterated solvent minimizes solvent signals in the spectrum, while TMS provides a universal reference point at 0.00 ppm.[9] c. Gently vortex the vial until the sample is completely dissolved. d. Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).
-
Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Locking & Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak. This step is critical for achieving high resolution. c. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
- Spectral Width: Set a spectral width of at least 16 ppm to ensure all signals, including the broad carboxylic acid proton, are captured.
- Number of Scans: For a ~5 mg sample, 16 to 64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
- Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for adequate relaxation of all protons, ensuring accurate integration.
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. d. Integration: Integrate all distinct signals. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 1H for =CH, 3H for -OCH₃, 3H for -CH₃). e. Peak Picking: Assign the chemical shift value (in ppm) to the apex of each peak.
Conclusion
The stereochemistry of α,β-unsaturated carboxylic acids like 3-methoxy-2-butenoic acid can be confidently assigned using routine ¹H NMR spectroscopy. The key diagnostic feature is the chemical shift of the vinylic proton at C2. Due to the magnetic anisotropy of the carbonyl group, this proton is significantly deshielded in the (E)-isomer, where it is located cis to the carbonyl, compared to the (Z)-isomer. This primary observation, supported by the complementary shift pattern of the allylic C4-methyl protons, provides a reliable and self-validating method for stereochemical determination, crucial for advancing research in medicinal chemistry and materials science.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Al-Najjar, I. M., & Al-Lohedan, H. A. (1991). ¹H and ¹³C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Inorganica Chimica Acta, 188(1), 59-65.
-
Magritek. (2021). Ethyl crotonate. Retrieved from [Link]
-
AZoM. (2014). An Introduction to NMR on Ethyl Crotonate Molecules. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Accessible at [Link]
- Abraham, R. J., et al. (2001). Proton chemical shifts in NMR: Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 39(8), 491-503.
- Stoermer, M. J., & Pinhey, J. T. (1998). (E)-3-(2-Methoxyphenyl)-2-butenoic Acid. Molecules, 3(3), M73.
-
ResearchGate. (1998). (E)-3-(2-Methoxyphenyl)-2-butenoic Acid. Retrieved from [Link]
-
ResearchGate. (2019). 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl 3-aminocrotonate (I). Retrieved from [Link]
-
Modgraph. (2001). Proton chemical shifts in NMR. Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
YouTube. (2023). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR. Retrieved from [Link]
- Royal Society of Chemistry. (2014). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 12(34), 6664-6674.
-
YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]
-
Nanalysis Corp. (n.d.). Ethyl crotonate. Retrieved from [Link]
-
The University of Liverpool Repository. (2002). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 746-751.
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. Visualizer loader [nmrdb.org]
- 4. NMR Predictor - Documentation [docs.chemaxon.com:443]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. acdlabs.com [acdlabs.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. scs.illinois.edu [scs.illinois.edu]
Characteristic IR Profiling of Methoxy-Alkene Acids: A Comparative Technical Guide
Topic: Characteristic IR Absorption Peaks for Methoxy-Alkene Acids Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Analytical Scientists.
Executive Summary & Technical Scope
In drug development, methoxy-alkene acids (e.g., methoxycinnamic acid derivatives, mycophenolic acid intermediates) represent a critical structural motif. Their biological activity often hinges on the precise electronic environment of the conjugated system and the stereochemistry (E/Z) of the alkene.
This guide provides an objective, data-driven comparison of the Infrared (IR) spectral performance of methoxy-alkene acids against their structural "alternatives"—specifically saturated analogs and non-alkoxy counterparts. Unlike generic spectral lookups, this document focuses on the diagnostic shifts caused by electronic conjugation and isomeric geometry, providing a self-validating protocol for structural confirmation.
Theoretical Framework: The Physics of Spectral Shifts
To accurately interpret the IR spectrum of a methoxy-alkene acid, one must understand the causality behind peak shifts. We are not merely looking for "a peak at 1700," but rather quantifying the bond weakening caused by resonance.
The Conjugation Effect (The "Red Shift")
In a simple aliphatic carboxylic acid (e.g., propionic acid), the carbonyl (C=O) bond is isolated. In a methoxy-alkene acid, the C=O is conjugated with a C=C double bond.
-
Mechanism: Delocalization of
-electrons reduces the double-bond character of the carbonyl group. -
Result: The force constant (
) decreases.[1] According to Hooke's Law ( ), the absorption frequency shifts to a lower wavenumber (Red Shift). -
Magnitude: Expect a shift of ~20–30 cm⁻¹ lower than saturated analogs.
The Methoxy Substituent Effect (Resonance vs. Induction)
The methoxy group (-OCH₃) acts as a powerful Electron Donating Group (EDG) via resonance when attached to a conjugated system (like an aromatic ring in cinnamic acid).
-
Mechanism: The lone pair on the oxygen donates electron density into the
-system, further increasing the single-bond character of the distal C=O and C=C bonds. -
Result: This intensifies the red shift compared to a simple alkene acid.
Comparative Analysis: Diagnostic Peak Profiles
The following tables compare the spectral signature of a target Methoxy-Alkene Acid (e.g., 4-methoxycinnamic acid) against its primary structural alternatives.
Comparison 1: Impact of Unsaturation (Alkene Group)
Differentiation between the target and its saturated precursor.
| Feature | Target: Methoxy-Alkene Acid (Conjugated) | Alternative: Saturated Methoxy Acid (Non-Conjugated) | Diagnostic Insight |
| C=O[2] Stretch | 1680 – 1700 cm⁻¹ (Strong) | 1705 – 1725 cm⁻¹ (Strong) | Conjugation lowers frequency by ~25 cm⁻¹. |
| C=C Stretch | 1620 – 1640 cm⁻¹ (Medium) | Absent | The C=C peak is diagnostic; however, in symmetric trans isomers, it may be weak (dipole rule). |
| =C-H Stretch | > 3000 cm⁻¹ (Weak shoulder) | < 3000 cm⁻¹ (Only alkyl C-H) | Look for the "shoulder" on the broad OH band. |
Comparison 2: Impact of Stereochemistry (E vs. Z Isomers)
Differentiation between geometric isomers, critical for biological potency.
| Feature | E-Isomer (Trans) | Z-Isomer (Cis) | Diagnostic Insight |
| =C-H Bend (Out-of-Plane) | 960 – 980 cm⁻¹ (Strong) | 675 – 730 cm⁻¹ (Often Broad/Weak) | The 970 cm⁻¹ band is the "gold standard" for trans-alkenes. |
| C=C Stretch Intensity | Weaker | Stronger | Trans isomers often have a center of inversion (or pseudo-symmetry), reducing the dipole change during vibration. |
Comparison 3: The Methoxy Marker
Confirmation of ether functionality.
| Functional Group | Frequency (cm⁻¹) | Morphology | Notes |
| C-O-C (Asymmetric) | 1230 – 1270 cm⁻¹ | Strong, Broad | Often overlaps with C-O of the acid; look for doublet patterns. |
| C-O-C (Symmetric) | 1020 – 1050 cm⁻¹ | Medium | Confirms the ether linkage distinct from the acid C-OH. |
Experimental Protocol: Self-Validating Identification
Objective: Obtain a high-fidelity spectrum that resolves the C=C shoulder from the C=O peak and clearly displays the fingerprint region for isomer identification.
Method Selection:
-
Preferred: ATR (Attenuated Total Reflectance) with Diamond Crystal.
-
Reasoning: Carboxylic acids often exist as dimers. ATR requires no sample dilution, preserving the dimer structure (characteristic broad OH). KBr pellets can absorb water, confusing the OH region.
-
-
Alternative: KBr Pellet (Only if ATR is unavailable).
Step-by-Step Workflow
-
Background Collection:
-
Clean the ATR crystal with isopropanol.
-
Collect a 32-scan background spectrum to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O. Validation: Ensure the baseline is flat at 100% T.
-
-
Sample Deposition:
-
Place ~5 mg of the solid methoxy-alkene acid on the crystal.
-
Critical Step: Apply high pressure using the anvil. Why? Good contact is essential for the evanescent wave to penetrate the solid.
-
Validation: Monitor the preview mode. The C=O peak should reach ~40-60% Transmittance (or >0.4 Absorbance). If peaks are too small, increase pressure.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for splitting detection).
-
Scans: 64 scans (to improve Signal-to-Noise ratio).
-
-
Post-Processing & Validation:
-
Apply ATR Correction (if quantitative comparison to transmission library is needed).
-
The "Acid Dimer" Check: Verify the O-H stretch is very broad (2500–3300 cm⁻¹) and centers around 3000 cm⁻¹.[3] If sharp peaks appear >3500 cm⁻¹, the sample may be wet (free water).
-
The "Conjugation" Check: Locate the C=O.[2][4][5] If it is >1710 cm⁻¹, suspect a saturated impurity or esterification.
-
Visual Logic: Identification Decision Tree
The following diagram illustrates the logical flow for characterizing an unknown acid using the data derived above.
Caption: Logical workflow for distinguishing methoxy-alkene acids from saturated analogs and determining stereochemistry.
References
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of E/Z but-2-ene (cis/trans isomers). Retrieved from [Link]
-
ResearchGate. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]
Sources
Distinguishing E and Z Isomers of 3-Methoxy-2-Butenoic Acid by NMR
Executive Summary
In the synthesis of beta-alkoxy acrylates like 3-methoxy-2-butenoic acid, controlling and verifying the stereochemistry of the trisubstituted alkene is critical for downstream biological activity. Because this molecule lacks vicinal protons across the double bond, standard
This guide provides a definitive protocol for distinguishing the E and Z isomers using Nuclear Magnetic Resonance (NMR). While 1D chemical shifts provide indicative data, 1D NOE (Nuclear Overhauser Effect) or 2D NOESY is established here as the scientific "gold standard" for unambiguous assignment.
Structural Definitions & Theoretical Basis
Before interpreting spectra, the isomers must be rigorously defined using Cahn-Ingold-Prelog (CIP) priority rules.
-
Locus C2: The Carboxyl group (-COOH) has higher priority than Hydrogen (-H).
-
Locus C3: The Methoxy group (-OCH
) has higher priority than the Methyl group (-CH ).
| Isomer | CIP Designation | Configuration | Key Spatial Relationship |
| (Z)-Isomer | Zusammen (Together) | High priority groups (-OCH | H-2 is cis to Methyl (C3-Me) |
| (E)-Isomer | Entgegen (Opposite) | High priority groups on opposite sides . | H-2 is cis to Methoxy (-OCH |
Decision Logic Visualization
The following diagram illustrates the structural logic used to determine the isomer based on spatial proximity.
Figure 1: Decision tree for isomer assignment based on NOE correlations.
Primary Method: NOE Difference / 2D NOESY
Status: Definitive / Gold Standard Mechanism: Dipolar cross-relaxation (through-space interaction, < 5 Å).
Because the stereochemistry changes the spatial arrangement of the substituents, the Nuclear Overhauser Effect (NOE) provides the only self-validating proof of structure.
The (Z)-Isomer Signature
In the Z-isomer, the vinylic proton (H-2) and the C3-methyl group are on the same side of the double bond.
-
Observation: Irradiation of the vinylic proton signal results in a strong enhancement of the C3-methyl doublet (and vice versa).
-
Absence: Minimal to no enhancement of the O-methoxy signal.
The (E)-Isomer Signature
In the E-isomer, the vinylic proton (H-2) and the O-methoxy group are on the same side.
-
Observation: Irradiation of the vinylic proton results in a strong enhancement of the O-methoxy singlet.
-
Absence: Minimal enhancement of the C3-methyl signal.
Secondary Method: 1H Chemical Shift Trends
Status: Supportive / Indicative Mechanism: Anisotropy and Electronic Shielding.
While less absolute than NOE, chemical shift trends in CDCl
-
Vinylic Proton (H-2):
-
Trend: Protons cis to an oxygenated group (like -OCH
) are typically deshielded (shifted downfield) relative to those trans to it. -
(E)-Isomer (cis-OCH
): H-2 appears downfield (typically 5.0 – 5.2 ppm). -
(Z)-Isomer (trans-OCH
): H-2 appears upfield (typically 4.5 – 4.8 ppm).
-
-
Methoxy Protons (-OCH
):-
The methoxy signal itself may show slight variations (
3.6 – 3.8 ppm) but is often less diagnostic than the vinylic proton due to free rotation.
-
Experimental Protocol
A. Sample Preparation[1]
-
Solvent: Deuterated Chloroform (CDCl
) is standard. Use DMSO- if solubility is an issue, but note that chemical shifts will vary. -
Concentration: 10–20 mg of sample in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
B. Acquisition Parameters (400 MHz+)
| Parameter | Setting | Rationale |
| Pulse Sequence | noesyph (2D) or selnogp (1D) | Phase-sensitive detection is crucial for NOESY. |
| Mixing Time (d8) | 500 – 800 ms | Optimal for small molecules to allow NOE buildup without spin diffusion. |
| Relaxation Delay | 2 – 3 seconds | Ensures full relaxation of methyl protons for accurate integration. |
| Scans (NS) | 16 (1D) / 8-16 (2D) | Sufficient S/N ratio for detecting small NOE enhancements (typically 1-5%). |
C. Data Analysis Workflow
-
Acquire 1H Spectrum: Assign the singlet (-OCH
), doublet (-CH ), and quartet (H-2). -
Run NOESY: Look for cross-peaks at the intersection of H-2 and the methyl/methoxy groups.
-
Verify: If H-2 shows a cross-peak with the singlet (OMe), it is (E) . If H-2 shows a cross-peak with the doublet (C-Me), it is (Z) .
Comparative Data Summary
The following table summarizes the expected NMR observables for both isomers.
| Feature | (Z)-Isomer | (E)-Isomer |
| Geometry | Me / H-2 are cis | OMe / H-2 are cis |
| Key NOE Correlation | H-2 ↔ C-Me (Doublet) | H-2 ↔ O-Me (Singlet) |
| 1H Chemical Shift (H-2) | Upfield ( | Downfield ( |
| 13C Gamma Effect | C-Me shielded (steric compression) | C-Me deshielded |
References
-
Stoermer, M. J., & Pinhey, J. T. (1998).[1] (E)-3-(2-Methoxyphenyl)-2-butenoic Acid.[1] Molecules, 3, M73.[1] Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Nuclear Overhauser Effect (NOE).[2][3] Chemistry LibreTexts. Retrieved from [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shifts. OSU Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-2-Butenoic Acid
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of small organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing not only molecular weight information but also a detailed fragmentation fingerprint that aids in structural elucidation. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3-methoxy-2-butenoic acid, comparing it with structurally similar compounds to highlight key identifying features. The insights provided herein are grounded in established fragmentation mechanisms and supported by data from analogous molecules.
Introduction to 3-Methoxy-2-Butenoic Acid and the Importance of its Structural Verification
3-Methoxy-2-butenoic acid is an α,β-unsaturated carboxylic acid with a methoxy substituent. Its chemical structure presents several key features that influence its fragmentation in a mass spectrometer: a carboxylic acid group, a carbon-carbon double bond, and a methoxy group. The interplay of these functional groups dictates the fragmentation pathways and the resulting mass spectrum. Accurate characterization of such molecules is critical in various fields, including metabolomics, natural product chemistry, and pharmaceutical development, where precise identification of isomers and related compounds is essential for understanding biological activity and ensuring product purity.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of 3-Methoxy-2-Butenoic Acid
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure. For 3-methoxy-2-butenoic acid (molecular weight: 116.12 g/mol ), the following fragmentation pathways are predicted based on general principles of mass spectrometry and data from similar compounds.
The initial event in EI-MS is the removal of an electron to form the molecular ion ([M]•+), which would appear at an m/z of 116.
Key Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): A primary fragmentation is often the loss of a methyl radical from the methoxy group, leading to a stable ion at m/z 101 . This is a common fragmentation for methoxy-containing compounds.
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond of the methoxy group can result in the loss of a methoxy radical, yielding an ion at m/z 85 .
-
Loss of the Carboxyl Group (•COOH): A characteristic fragmentation of carboxylic acids is the loss of the entire carboxyl group as a radical, which would produce an ion at m/z 71 [1].
-
Loss of Water (H₂O): While not always a primary fragmentation for acyclic carboxylic acids, intramolecular rearrangement could lead to the loss of a neutral water molecule, resulting in an ion at m/z 98 .
-
McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α-β bond[2]. In 3-methoxy-2-butenoic acid, this is less likely in its canonical form due to the lack of a γ-hydrogen on a saturated carbon. However, rearrangements are possible.
-
Decarboxylation (-CO₂): The loss of carbon dioxide from the molecular ion would result in an ion at m/z 72 .
The following diagram illustrates the predicted major fragmentation pathways for 3-methoxy-2-butenoic acid under electron ionization.
Caption: Predicted EI fragmentation of 3-methoxy-2-butenoic acid.
Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions.
Positive Ion Mode ([M+H]⁺, m/z 117):
In positive ion mode, the protonated molecule would be the precursor ion. Collision-induced dissociation (CID) would likely lead to the following neutral losses:
-
Loss of Water (H₂O): Protonation can occur on either the carbonyl or methoxy oxygen. Subsequent rearrangement can facilitate the loss of a neutral water molecule, yielding a fragment ion at m/z 99 .
-
Loss of Methanol (CH₃OH): The loss of a neutral methanol molecule is a plausible pathway for protonated methoxy-containing compounds, which would result in an ion at m/z 85 .
-
Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion may lose carbon monoxide, leading to a fragment at m/z 71 .
Negative Ion Mode ([M-H]⁻, m/z 115):
In negative ion mode, the deprotonated molecule (carboxylate) is the precursor ion[3]. Key fragmentations would include:
-
Loss of Carbon Dioxide (CO₂): Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids, producing an ion at m/z 71 [3].
-
Loss of a Methyl Radical (•CH₃): Although less common in negative ion mode, the loss of a methyl radical from the methoxy group could occur, resulting in an ion at m/z 100 .
The following diagram visualizes the predicted fragmentation in both positive and negative ESI modes.
Caption: Predicted ESI-MS/MS fragmentation pathways.
Comparative Analysis with Structurally Related Compounds
The uniqueness of a fragmentation pattern is best understood through comparison with isomers and other structurally similar molecules. This comparison is crucial for definitive identification.
| Compound | Molecular Weight | Key Differentiating Fragments (EI-MS) | Rationale for Differentiation |
| 3-Methoxy-2-Butenoic Acid | 116.12 | m/z 101, 85, 71 | Loss of •CH₃ from the methoxy group (m/z 101) and •OCH₃ (m/z 85) are highly characteristic. |
| Ethyl 2-oxobutanoate | 116.12 | m/z 88, 73, 45 | As an ester, it will show characteristic losses of the ethoxy group (•OCH₂CH₃, m/z 45) and subsequent fragments. |
| 4-Hydroxy-4-methyl-2-pentenoic acid | 116.12 | Prominent loss of H₂O (m/z 98) | The tertiary alcohol will readily lose water. Fragmentation will be driven by the hydroxyl group. |
| 3-Methyl-2-butenoic acid | 100.12 | m/z 85, 55 | The molecular ion is at m/z 100. A prominent peak at m/z 85 corresponds to the loss of a methyl group[4]. |
| 2-Butenoic acid (Crotonic acid) | 86.09 | m/z 69, 41 | The molecular ion is at m/z 86. Loss of •OH gives m/z 69, and loss of •COOH gives m/z 41[1]. |
This comparative data highlights how the presence and position of the methoxy group in 3-methoxy-2-butenoic acid lead to a distinct fragmentation pattern compared to its isomers and other related unsaturated acids.
Experimental Protocol for Mass Spectrometry Analysis
To acquire high-quality and reproducible mass spectra of 3-methoxy-2-butenoic acid, the following experimental workflow is recommended.
Caption: Recommended workflow for MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of 3-methoxy-2-butenoic acid.
-
Dissolve in a suitable solvent system, such as a mixture of methanol and water, to a final concentration of approximately 1-10 µg/mL. The choice of solvent will depend on the ionization technique and chromatographic conditions.
-
-
Chromatographic Separation (if necessary):
-
For complex mixtures, utilize a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a C18 column.
-
Employ a gradient elution with water and acetonitrile (both typically containing 0.1% formic acid for positive ion mode or a buffer for negative ion mode) to achieve separation from other components.
-
-
Mass Spectrometer Parameters (Example for ESI-QTOF):
-
Ionization Source: Electrospray Ionization (ESI)
-
Ion Mode: Positive and Negative
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 2 - 4 Bar
-
Drying Gas (N₂): 8 - 12 L/min at 200-250 °C
-
Mass Range (MS1): m/z 50 - 500
-
Precursor Ion Selection (MS/MS): m/z 117 (positive) or m/z 115 (negative)
-
Collision Energy (CID): Ramp from 10-40 eV to observe the appearance of different fragment ions.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed m/z values and relative intensities with the predicted fragmentation patterns and any available library spectra of authentic standards.
-
Conclusion and Future Outlook
The predictable and distinct fragmentation pattern of 3-methoxy-2-butenoic acid, characterized by the significant losses of methyl and methoxy radicals in EI-MS and specific neutral losses in ESI-MS/MS, provides a robust basis for its confident identification. By comparing its spectrum to those of its isomers and structurally related analogs, analysts can achieve a high degree of certainty in their structural assignments. As mass spectrometry technologies continue to advance in sensitivity and resolution, the ability to differentiate closely related molecules will be further enhanced, solidifying the role of this technique in modern chemical analysis.
References
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Eberlin, M. N., & Sparrapan, R. (2005). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 16(10), 1635-1643. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of butanoic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-Methyl-2-butenoic acid. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]
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- 2. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Butenoic acid, 3-methyl- [webbook.nist.gov]
A Comparative Analysis of Melting Points: (E)- vs. (Z)-3-Methoxy-2-butenoic Acid
The Decisive Role of Molecular Geometry in Melting Point
Geometric isomers, such as the (E) and (Z) configurations of 3-Methoxy-2-butenoic acid, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This seemingly subtle difference has profound implications for their physical properties, particularly the melting point. The melting process involves providing sufficient energy to overcome the forces holding the molecules in a fixed, ordered crystalline lattice, allowing them to transition into a disordered liquid state.[1] The efficiency of packing within this crystal lattice and the strength of the intermolecular forces are the primary determinants of the melting temperature.
Key Factors Influencing Melting Point:
-
Intermolecular Forces: These are the attractive forces between neighboring molecules. For 3-Methoxy-2-butenoic acid, the key intermolecular forces at play are:
-
Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor, leading to the formation of strong dimeric structures.[2][3]
-
Dipole-Dipole Interactions: The presence of polar C=O, C-O, and O-H bonds creates a net molecular dipole, resulting in attractive forces between the positive and negative ends of adjacent molecules.[4][5]
-
Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules and increase with molecular surface area.
-
-
Molecular Packing: The ability of molecules to pack closely and efficiently in a crystal lattice significantly impacts the strength of intermolecular forces.[6] More symmetrical molecules tend to pack more effectively, leading to higher melting points.[7]
Comparative Data of Structurally Related Compounds
To infer the melting point behavior of (E)- and (Z)-3-Methoxy-2-butenoic acid, we can examine the experimental data for similar compounds.
| Compound | Isomer | Melting Point (°C) |
| 3-Methyl-2-butenoic acid | - | 66-70 |
| (E)-2-butenoic acid (Crotonic acid) | (E) | 72 |
(Data sourced from various chemical suppliers and databases)[8][9][10]
Analysis and Prediction: (E) Isomer Expected to Have a Higher Melting Point
Based on established principles of stereochemistry, the (E)-isomer of 3-Methoxy-2-butenoic acid is predicted to have a higher melting point than the (Z)-isomer.
The rationale for this prediction lies in the superior ability of the (E)-isomer to pack into a more stable and ordered crystal lattice.[7][11] The linear, more extended shape of the (E)-isomer allows for closer intermolecular contact and more effective hydrogen bonding and dipole-dipole interactions throughout the crystal structure.
Conversely, the (Z)-isomer, with the methoxy and carboxylic acid groups on the same side of the double bond, has a more "U"-shaped or bent structure.[11] This configuration introduces steric hindrance that impedes efficient packing in the solid state. The resulting looser, less ordered lattice requires less thermal energy to disrupt, leading to a lower melting point.
Caption: Experimental workflow for accurate melting point determination.
Conclusion
References
-
The Good Scents Company. (n.d.). 3-methyl crotonic acid. Retrieved from [Link]
-
Chemguide. (n.d.). Geometric (cis / trans) isomerism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.1: Structure and Properties of Carboxylic Acids. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-2-butenoic acid. Retrieved from [Link]
-
Quora. (2016, June 30). Why do the isomers have different melting points? Retrieved from [Link]
-
Kevinmathandscience. (2020, September 26). Intermolecular Forces Organic Chemistry Grade 12 | Ester vs Carboxylic Acid [Video]. YouTube. Retrieved from [Link]
-
SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2-butenoic acid. Retrieved from [Link]
-
Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. Retrieved from [Link]
-
Vdocument. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]
-
Scribd. (n.d.). The Effect of Geometric Isomerism On Physical Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Methods of Determination of Configuration of Geometrical Isomers. Retrieved from [Link]
-
Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)- (CAS 82481-20-7). Retrieved from [Link]
-
NIST. (n.d.). 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Butenoic acid, 3-hydroxy-, methyl ester, (E)- (CAS 4525-24-0). Retrieved from [Link]
-
Stenutz. (n.d.). 3-methyl-2-butenoic acid. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
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C13 NMR spectra analysis of beta-methoxy acrylic acids
Comparative Guide: C NMR Spectra Analysis of -Methoxy Acrylic Acids
Executive Summary & Pharmacophore Significance[1]
The
Accurate stereochemical assignment (
This guide compares the spectral performance of
Mechanistic Insight: The "Push-Pull" Electronic Environment
To interpret the spectra correctly, one must understand the underlying electronic causality. The
Electronic Resonance Pathway
The lone pair on the enol ether oxygen donates electron density into the
-
-Carbon (C3): Directly attached to oxygen.[1] Highly deshielded due to the electronegative inductive effect (-I) and
hybridization, despite the resonance donation. - -Carbon (C2): Acts as the resonance acceptor.[1] Highly shielded (upfield shift) due to increased electron density from the canonical form where C2 bears a partial negative charge.
DOT Diagram: Electronic Resonance & Shielding
Caption: Electronic flow in
Comparative Analysis: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -Isomer vs. -Isomer[1][2][3][4]
The primary analytical challenge is distinguishing the geometric isomers. The
Table 1: Chemical Shift Comparison (Reference Standard: Methyl 3-methoxyacrylate)
Solvent: CDCl
| Carbon Environment | Label | Shift Difference ( | Mechanistic Cause | ||
| Carbonyl | C1 | 167.5 | ~166.0 | ~1.5 | |
| C3 | 162.7 | ~160.0 - 161.0 | ~2-3 | Deshielded by oxygen; slight upfield shift in | |
| C2 | 95.2 | ~96-98 | < 3 | Highly shielded by resonance.[1] Less sensitive to geometry than C1 or C3.[1] | |
| Enol Methoxy (-OMe) | - | 56.8 | ~58-60 | ~2-3 | |
| Ester Methoxy (-COOMe) | - | 50.5 | 50-51 | < 1 | Remote from the geometric center; minimal change.[1] |
*Z-isomer values are derived from comparative trends in
Performance Comparison: C NMR vs. Alternatives
| Feature | NOE Difference | ||
| Stereo-Confidence | High (via Chemical Shift) | Medium (Coupling Constants) | Very High (Spatial Proximity) |
| Primary Diagnostic | C1 & C3 Shifts ( | Enhancement between OMe and Olefinic H | |
| Limitation | Requires higher sample conc.; longer acquisition.[1] | Fails if olefinic H is substituted. | Requires complex setup; prone to artifacts.[1] |
| Best For | Quaternary carbons , substituted analogs.[1] | Quick purity checks. | Final confirmation of geometry. |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (Trustworthiness), follow this protocol which cross-references
Step 1: Sample Preparation
-
Concentration: Dissolve 20-30 mg of sample in 0.6 mL CDCl
.-
Why: CDCl
is non-polar, minimizing solvent-solute hydrogen bonding that can broaden the exchangeable proton signals or shift carbonyl peaks (as seen in DMSO- ).[1]
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.[1]
Step 2: Acquisition Parameters ( C)[5]
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C1, C3) have long
relaxation times.[1] A short D1 will saturate these signals, leading to poor intensity and potential loss of the carbonyl peak.
-
-
Scans (NS): Minimum 512 scans (for >10 mg sample) to resolve the quaternary carbons clearly from baseline noise.
-
Spectral Width: 220 ppm (to capture the Carbonyl at ~167 ppm).
Step 3: Data Processing & Validation Logic[1]
-
Identify the Carbonyl (C1): Look for the signal at 167.5 ppm .
-
Identify the
-Carbon (C3): Look for the signal at 162.7 ppm .[1] -
Identify the
-Carbon (C2): Look for the signal at 95.2 ppm . -
Cross-Check (
H NMR):-
Locate the olefinic doublets.[1]
-
Calculate
value.[1][3][4] If Hz, the geometry is . -
If
Hz, the geometry is . -
Self-Validation: If
C shifts match the table above but Hz, re-evaluate the solvent effects or sample purity; however, for methyl 3-methoxyacrylate, the -isomer is exclusively linked to the larger coupling constant [4].
-
Workflow Diagram: Structural Assignment
Caption: Decision tree for stereochemical assignment combining proton coupling constants with Carbon-13 chemical shift verification.
References
-
PubChem Compound Summary . Methyl 3-methoxyacrylate (CID 5323651).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]
-
ResearchGate . Methyl 3-Methoxyacrylate | Structure and Spectral Data.[1][5][6] ResearchGate.[1] Retrieved from [Link]
-
An-Najah Staff.
H and C NMR investigation of E/Z-isomerization around C=C and C=N bonds. An-Najah National University Research.[1] Retrieved from [Link] -
Chemistry LibreTexts. 13.11: Characteristics of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
C NMR Spectroscopy (Enol Ether Shifts). LibreTexts. Retrieved from [Link]
Sources
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Navigating the Separation of 3-Methoxy-2-butenoic Acid: A Comparative Guide to HPLC Retention Time and Alternative Methodologies
For researchers and professionals in drug development and chemical analysis, achieving robust and reproducible separation of polar organic compounds is a frequent challenge. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 3-methoxy-2-butenoic acid, a key intermediate in various synthetic pathways. Due to the absence of a standardized retention time reference in publicly available literature, this document proposes a scientifically grounded HPLC method, offering a predicted retention window and comparing its performance with alternative analytical strategies. The insights provided herein are based on established chromatographic principles and extensive experience in method development for challenging analytes.
The Analytical Challenge: Retaining a Hydrophilic Analyte
3-Methoxy-2-butenoic acid, with its carboxylic acid functionality and the presence of an ether group, is a relatively polar, hydrophilic molecule. In reversed-phase HPLC, which is the most common mode of separation, such compounds often exhibit poor retention on traditional C18 stationary phases, leading to elution near the solvent front and potential co-elution with matrix components.[1][2] This guide will address this challenge by proposing a method optimized for the retention and sharp peak shape of this analyte.
Proposed HPLC Methodology and Predicted Retention Time
Based on extensive experience with similar short-chain unsaturated carboxylic acids, a robust reversed-phase HPLC method is proposed. The causality behind each parameter selection is detailed to provide a self-validating protocol.
Experimental Workflow: HPLC Analysis of 3-Methoxy-2-butenoic Acid
Caption: A generalized workflow for the HPLC analysis of 3-methoxy-2-butenoic acid.
Detailed Experimental Protocol
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector is suitable.[1]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18-AQ (or other aqueous stable C18), 4.6 x 150 mm, 5 µm | C18-AQ columns are designed to prevent phase collapse in highly aqueous mobile phases, ensuring stable retention for polar analytes like organic acids.[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the reversed-phase column.[4] Formic acid is a common volatile modifier compatible with mass spectrometry if used as a detector. |
| Gradient | Isocratic at 10-20% B | An isocratic elution is often sufficient for simple mixtures and provides robust and reproducible retention times. The exact percentage of acetonitrile may require fine-tuning. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point. |
| Detection Wavelength | 210 nm | Carboxylic acids generally exhibit UV absorbance at low wavelengths.[5][6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Predicted Retention Time:
Under the proposed isocratic conditions with 15% Acetonitrile, the predicted retention time for 3-methoxy-2-butenoic acid would be in the range of 3.5 - 5.0 minutes . This estimation is based on the retention behavior of structurally similar short-chain unsaturated acids like crotonic acid, which, under similar conditions, elute relatively early in the chromatogram.[5] The methoxy group will slightly increase the hydrophobicity compared to crotonic acid, leading to a slightly longer retention time.
Comparative Analysis with Alternative Methodologies
While reversed-phase HPLC is a versatile and widely used technique, alternative and complementary methods should be considered, especially for complex matrices or when orthogonal verification is required.
| Analytical Technique | Principle of Separation | Advantages for 3-Methoxy-2-butenoic Acid | Disadvantages |
| Reversed-Phase HPLC (Proposed Method) | Partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, good reproducibility, widely available instrumentation. | Potential for poor retention of highly polar analytes without method optimization. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning between a polar stationary phase and a less polar mobile phase. | Excellent retention for very polar compounds that are not well-retained in reversed-phase.[7] | Can be less robust than reversed-phase, longer equilibration times. |
| Ion-Exchange Chromatography (IEC) | Separation based on ionic interactions between the analyte and a charged stationary phase. | Highly selective for charged molecules like carboxylic acids.[8] | Requires buffered mobile phases, can be sensitive to sample matrix ionic strength. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency and sensitivity, especially with mass spectrometry detection.[7] | Requires derivatization of the carboxylic acid to a more volatile ester form, which adds a sample preparation step.[7] |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method for 3-methoxy-2-butenoic acid.
Conclusion and Future Perspectives
This guide provides a comprehensive, albeit predictive, reference for the HPLC analysis of 3-methoxy-2-butenoic acid. The proposed reversed-phase method offers a robust starting point for researchers, with a predicted retention time of 3.5 - 5.0 minutes under the specified conditions. It is crucial to emphasize that this method should be validated in the user's laboratory to confirm the exact retention time and ensure its suitability for the specific sample matrix. For complex analyses or orthogonal confirmation, techniques such as HILIC or GC with derivatization present viable alternatives. As with any analytical method, a thorough understanding of the analyte's chemical properties and the principles of chromatography is paramount for successful implementation and troubleshooting.
References
-
Basicmedical Key. (2016, June 24). High-performance liquid chromatography. Retrieved from [Link]
-
Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
ResearchGate. (2008, January). HPLC separation of some unsaturated and saturated fatty acids. Retrieved from [Link]
-
NIST. (n.d.). 2-Butenoic acid, 3-methoxy-2-methyl-, methyl ester, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2006, September). Comparison of HPLC retention times. Retrieved from [Link]
-
PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Food Science and Technology. (2018). HPLC Determination of Migration Levels of Crotonic Acid from Food Contact Materials. Retrieved from [Link]
-
ResearchGate. (2018, August 4). Determination of Organic Acids in Orange Fruit by HPLC. Retrieved from [Link]
-
Science.gov. (n.d.). chromatography hplc retention: Topics by Science.gov. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
SciSpace. (2013). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Evaluation of new micro solid-phase extraction cartridges for on-column derivatisation reactions. In Analytical Methods. Retrieved from [Link]
-
AOCS. (2019, July 23). Fatty Acid Analysis by HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 26). 2.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
MDPI. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Sac State Scholars. (n.d.). Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-2-butanol. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. Retrieved from [Link]
-
NIST. (n.d.). 2-Butenoic acid, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-2-butenoic acid. Retrieved from [Link]
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UV-Vis Absorption Maxima for Conjugated Methoxy Acids: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of conjugated methoxy acids, specifically focusing on cinnamic acid derivatives. It is designed for researchers requiring high-fidelity spectral data for quantitative analysis, drug formulation, or photochemical stability studies.
Executive Summary & Theoretical Grounding
Conjugated methoxy acids, particularly derivatives of cinnamic acid (e.g., p-methoxycinnamic acid, ferulic acid, sinapic acid), exhibit strong UV absorption due to the extended
The primary electronic transition responsible for the absorption maximum (
Woodward-Fieser Rule Application
Theoretical prediction of
-
Parent Chromophore (Cinnamic Acid): ~270–273 nm (in EtOH)
-
Auxochromic Contribution (-OCH
):-
para-position: +25 nm (approximate empirical increment)
-
ortho/meta-position: +7 nm
-
-
Calculated Prediction for p-Methoxycinnamic Acid:
nm. -
Experimental Value: 288–310 nm (solvent dependent).
Comparative Data Analysis
The following table synthesizes experimental
Table 1: UV-Vis Absorption Maxima ( ) and Molar Absorptivity ( )
| Compound | Structure | Spectral Region | ||
| Cinnamic Acid | Unsubstituted | 270–273 nm | ~21,000 | UVC/UVB |
| p-Methoxycinnamic Acid | 4-OCH | 288 nm | 20,300 | UVB |
| Ferulic Acid | 3-OCH | 320–322 nm | ~19,000 | UVA II |
| Sinapic Acid | 3,5-di-OCH | 326 nm | ~24,000 | UVA II |
| Ethyl p-methoxycinnamate | 4-OCH | 310 nm | 24,700 | UVB (Sunscreen) |
Critical Insight: The esterification of p-methoxycinnamic acid (e.g., to ethyl p-methoxycinnamate) causes a further bathochromic shift (~22 nm) compared to the free acid. This makes the ester form (e.g., Octinoxate) ideal for UVB sunscreen applications.
Solvatochromism and pH Effects
The environment significantly alters the spectral profile of these acids.
Solvent Polarity (Solvatochromism)
Conjugated methoxy acids typically exhibit positive solvatochromism .
-
Mechanism: Polar solvents (e.g., Ethanol, Methanol) stabilize the more polar excited state (
) more than the ground state, lowering the transition energy. -
Observation:
in Ethanol > in Hexane. -
Data Point: p-Methoxycinnamic acid shifts from ~280 nm in non-polar hydrocarbons to 288 nm in ethanol.
pH Dependence (Ionization)
The presence of the carboxylic acid group (
-
Acidic pH (pH < 3): Molecule exists in non-ionized form (R-COOH). Spectra are consistent with Table 1.
-
Basic pH (pH > 7):
-
Carboxylate formation (R-COO
) causes a hypsochromic (blue) shift due to loss of conjugation involving the carbonyl oxygen. -
Phenolate formation (in Ferulic/Sinapic) causes a strong bathochromic shift and hyperchromic effect (increased intensity) due to enhanced electron donation from
compared to .
-
Experimental Protocol: Determination of
Objective: Accurately determine
Reagents & Equipment[2]
-
Solvent: Spectroscopic grade Ethanol (95% or absolute). Note: Cutoff for Ethanol is 210 nm.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
1 nm). -
Cuvettes: Quartz (1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation (Self-Validating Step):
-
Weigh 17.8 mg of p-methoxycinnamic acid (MW = 178.18 g/mol ).
-
Dissolve in 100 mL Ethanol in a volumetric flask.
-
Concentration:
M. -
Validation: Sonicate for 5 mins to ensure complete dissolution. Inspect for particulates.
-
-
Working Dilution:
-
Pipette 1.0 mL of Stock Solution into a 25 mL volumetric flask.
-
Dilute to mark with Ethanol.
-
Final Concentration:
M. -
Target Absorbance: Based on
, . Ideally, absorbance should be between 0.4 and 1.0 for maximum linearity.
-
-
Spectral Scan:
-
Baseline Correction: Place pure Ethanol in both reference and sample cuvettes. Run baseline scan (200–400 nm).
-
Measurement: Replace sample cuvette with Working Dilution.
-
Parameters: Scan speed: Medium; Interval: 0.5 nm.
-
-
Data Processing:
Visualizations
Figure 1: Electronic Transition & Experimental Workflow
The following diagram illustrates the electronic theory and the experimental decision tree for analyzing these compounds.
Caption: Figure 1. Left: Methoxy substituents raise HOMO energy, reducing the energy gap. Right: Workflow for determining spectral shifts.
References
-
University of Michigan.
and data for methoxycinnamic acid and esters). -
Tan, S.P., et al. (2015). Assessment of Hydroxycinnamic Acids Potential for Use as Multifunctional Active Ingredients in Sunscreens. Journal of Chemical and Pharmaceutical Research. (Comparative data for Ferulic and Sinapic acids).
-
ChemicalBook . 4-Methoxycinnamic acid Properties and Uses. (General chemical property verification).
-
Thermo Fisher Scientific . Pharmaceutical standards guide for UV-Vis spectrophotometers. (Protocol standards for UV validation).
Sources
- 1. public.websites.umich.edu [public.websites.umich.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
